Fmoc-Asp-OBzl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c28-24(29)14-23(25(30)32-15-17-8-2-1-3-9-17)27-26(31)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,29)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZSVHFNEMONDZ-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459300 | |
| Record name | Fmoc-Asp-OBzl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86060-83-5 | |
| Record name | Fmoc-Asp-OBzl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Fmoc-Asp(OBzl)-OH
Introduction
N-α-Fmoc-L-aspartic acid β-benzyl ester, commonly abbreviated as Fmoc-Asp(OBzl)-OH, is a pivotal amino acid derivative employed extensively in peptide chemistry.[1] It serves as a fundamental building block in Solid-Phase Peptide Synthesis (SPPS), enabling the precise incorporation of aspartic acid residues into complex peptide chains.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, analytical characterization, and detailed experimental protocols for its application in SPPS.
The structure of Fmoc-Asp(OBzl)-OH features two critical protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the acid-labile benzyl (Bzl) ester on the β-carboxyl group of the aspartic acid side chain.[2][3] This orthogonal protection strategy allows for the selective deprotection of the α-amino group for peptide chain elongation while the side chain remains protected, preventing unwanted side reactions.
Chemical and Physical Properties
The properties of Fmoc-Asp(OBzl)-OH are summarized below. Data has been aggregated from various suppliers and databases.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 86060-84-6 | |
| Molecular Formula | C₂₆H₂₃NO₆ | |
| Molecular Weight | 445.46 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 120-130 °C | |
| Solubility | Soluble in methanol and Dimethylformamide (DMF) | |
| Optical Rotation | [α]20/D −20.0±2°, c = 1% in DMF | |
| Storage Conditions | 2-8°C, store in a dry place |
Table 2: Computed and Structural Properties
| Property | Value | Source(s) |
| Density | 1.31 g/cm³ (Predicted) | |
| Boiling Point | 683.7 °C at 760 mmHg (Predicted) | |
| Flash Point | 367.3 - 369.4 °C | |
| pKa | 3.54 - 4.05 (Predicted) | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 6 | |
| Rotatable Bond Count | 10 | |
| Exact Mass | 445.15253745 | |
| Topological Polar Surface Area | 101.93 Ų |
Analytical Characterization
Ensuring the purity and identity of Fmoc-Asp(OBzl)-OH is critical for successful peptide synthesis. Standard analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the purity of Fmoc-Asp(OBzl)-OH. Commercial suppliers typically guarantee a purity of ≥98.0%.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and stereochemical integrity of the molecule.
-
Mass Spectrometry (MS): This technique verifies the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: IR analysis is used to identify the characteristic functional groups present in the molecule.
Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Asp(OBzl)-OH is a standard reagent for Fmoc-based SPPS. The general workflow involves the iterative addition of amino acids to a growing peptide chain anchored to a solid support (resin).
Caption: A typical cycle for incorporating Fmoc-Asp(OBzl)-OH in SPPS.
Protocol 1: Fmoc Group Deprotection
This step removes the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide, making the amino group available for the next coupling reaction.
-
Swell the Resin: Swell the peptide-resin in Dimethylformamide (DMF) for at least 30-60 minutes.
-
Drain: Drain the DMF from the reaction vessel.
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate: Agitate the mixture at room temperature for 5-20 minutes. A second treatment may be performed to ensure complete deprotection.
-
Drain and Wash: Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
Protocol 2: Amino Acid Coupling
This protocol describes the activation and coupling of Fmoc-Asp(OBzl)-OH to the deprotected N-terminus of the peptide-resin.
-
Prepare Activation Solution: In a separate vial, dissolve Fmoc-Asp(OBzl)-OH (3-5 equivalents relative to resin loading), a coupling agent like HATU or HBTU (3-5 eq.), and an additive like HOBt or HOAt (3-5 eq.) in DMF.
-
Activate: Add an activation base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (4-6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.
-
Couple: Add the activated amino acid solution to the drained, deprotected peptide-resin.
-
Agitate: Agitate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test).
-
Drain and Wash: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) to remove excess reagents.
Protocol 3: Cleavage from Resin and Side-Chain Deprotection
After peptide synthesis is complete, the peptide is cleaved from the solid support, and the benzyl (Bzl) side-chain protecting group is removed simultaneously. This is typically achieved with strong acid.
-
Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly under a vacuum.
-
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common mixture is "Reagent K," which consists of Trifluoroacetic acid (TFA), water, phenol, thioanisole, and ethanedithiol (EDT). A standard formulation is TFA/water/thioanisole/EDT (90:5:3:2, v/v/v/v). The scavengers (water, thioanisole, EDT) are crucial to trap the reactive carbocations generated from the cleavage of the Bzl and other protecting groups.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).
-
Incubate: Agitate the mixture at room temperature for 2-4 hours.
-
Isolate Peptide: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate: Add the TFA solution dropwise into a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Wash and Dry: Centrifuge to pellet the peptide. Wash the pellet with cold diethyl ether two more times to remove scavengers. Dry the final peptide product under a vacuum.
Caption: Logical flow of the final cleavage and deprotection step.
Safety and Handling
-
Handling: Fmoc-Asp(OBzl)-OH should be handled in a well-ventilated area. Standard laboratory safety procedures, including wearing gloves, safety glasses, and a lab coat, are required.
-
Storage: The compound is stable when stored under recommended conditions (2-8°C, dry). It should be kept away from strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with federal, state, and local environmental regulations.
References
Fmoc-Asp(OBzl)-OH molecular weight and formula.
Audience: Researchers, scientists, and drug development professionals.
This document provides a technical overview of N-α-Fmoc-L-aspartic acid β-benzyl ester, commonly referred to as Fmoc-Asp(OBzl)-OH. It is a widely used amino acid derivative in solid-phase peptide synthesis (SPPS).
Core Properties
Fmoc-Asp(OBzl)-OH is a derivative of the amino acid aspartic acid.[1] It is specifically designed for use in Fmoc-based peptide synthesis, a common method for artificially creating peptides.[1] The molecule incorporates two key protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and a benzyl (Bzl) group on the side-chain carboxyl group. This dual protection allows for the sequential and controlled addition of amino acids during peptide chain elongation.
Physicochemical Data
The quantitative properties of Fmoc-Asp(OBzl)-OH are summarized in the table below. This data is essential for experimental design, including reaction stoichiometry and analytical characterization.
| Property | Value | References |
| Molecular Formula | C₂₆H₂₃NO₆ | [2] |
| Molecular Weight | 445.46 g/mol | |
| CAS Number | 86060-84-6 | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 120-130 °C | |
| Solubility | Soluble in methanol | |
| Storage Temperature | 2-8°C |
Molecular Structure and Functionality
The structure of Fmoc-Asp(OBzl)-OH is defined by three key chemical moieties that dictate its function in peptide synthesis. The relationship between these components is illustrated below.
Caption: Logical diagram of Fmoc-Asp(OBzl)-OH's functional components.
Experimental Applications
General Protocol for use in Solid-Phase Peptide Synthesis (SPPS):
Fmoc-Asp(OBzl)-OH is a standard building block for introducing an aspartic acid residue into a peptide sequence using an automated peptide synthesizer or manual SPPS techniques. A generalized workflow is as follows:
-
Deprotection: The N-terminal Fmoc group of the resin-bound growing peptide chain is removed using a basic solution, typically 20% piperidine in a solvent like dimethylformamide (DMF).
-
Activation & Coupling: The carboxylic acid of Fmoc-Asp(OBzl)-OH is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA). This activated amino acid is then added to the deprotected peptide-resin to form a new peptide bond.
-
Washing: The resin is thoroughly washed with solvent to remove excess reagents and by-products.
-
Chain Elongation: These steps are repeated for each subsequent amino acid in the desired sequence.
-
Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (like the benzyl group on aspartic acid) are removed simultaneously, typically using a strong acid cocktail (e.g., trifluoroacetic acid).
The workflow for a single coupling cycle in SPPS is visualized below.
Caption: Workflow for a single amino acid coupling step in Fmoc SPPS.
References
An In-depth Technical Guide to Fmoc-L-Aspartic Acid β-Benzyl Ester: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fmoc-L-aspartic acid β-benzyl ester, a critical building block in peptide synthesis and drug development. We will delve into its chemical structure, physicochemical properties, synthesis, and its pivotal role in Solid-Phase Peptide Synthesis (SPPS), including a discussion on the common challenge of aspartimide formation and strategies for its mitigation.
Core Concepts: Structure and Properties
Fmoc-L-aspartic acid β-benzyl ester, systematically named (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-4-oxo-4-(phenylmethoxy)butanoic acid, is a derivative of the amino acid L-aspartic acid. Its structure is characterized by three key components:
-
L-Aspartic Acid Backbone: The fundamental amino acid structure.
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: A base-labile protecting group attached to the α-amino group. This group is stable under acidic conditions but is readily removed by a secondary amine, typically piperidine, which is a cornerstone of Fmoc-based SPPS.[]
-
β-Benzyl Ester (OBzl) Group: An acid-labile protecting group attached to the β-carboxyl group of the aspartic acid side chain. The benzyl ester enhances the compound's stability and solubility in organic solvents.[2]
This strategic placement of orthogonal protecting groups allows for the selective deprotection of the α-amino group for peptide chain elongation while the side chain remains protected, preventing unwanted side reactions.[3]
Physicochemical Data
The following table summarizes the key quantitative data for Fmoc-L-aspartic acid β-benzyl ester.
| Property | Value | References |
| CAS Number | 86060-84-6 | [2][4] |
| Molecular Formula | C₂₆H₂₃NO₆ | |
| Molecular Weight | 445.46 g/mol | |
| Appearance | White to off-white or light yellow crystal powder | |
| Melting Point | 120-130 °C | |
| Optical Rotation | [α]₂₀/D −20.0±2°, c = 1% in DMF | |
| Purity (HPLC) | ≥98.0% | |
| Solubility | Soluble in methanol and DMF | |
| Storage Temperature | 2-8°C |
Experimental Protocols
Synthesis of Fmoc-L-Aspartic Acid β-Benzyl Ester
The synthesis of Fmoc-L-aspartic acid β-benzyl ester is a two-step process involving the protection of the β-carboxyl group followed by the protection of the α-amino group.
Step 1: Synthesis of L-Aspartic Acid β-Benzyl Ester
-
Dissolution: Suspend L-aspartic acid in benzyl alcohol.
-
Acid Catalysis: Add a strong acid catalyst, such as p-toluenesulfonic acid.
-
Water Removal: Heat the mixture under reflux with a Dean-Stark apparatus to remove the water formed during the esterification reaction.
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and add diethyl ether to precipitate the product.
-
Purification: Collect the solid by filtration, wash with diethyl ether, and dry under vacuum. The product can be further purified by recrystallization.
Step 2: Fmoc Protection of L-Aspartic Acid β-Benzyl Ester
-
Dissolution: Dissolve L-aspartic acid β-benzyl ester in a suitable solvent system, such as a mixture of 10% aqueous sodium carbonate and dioxane.
-
Addition of Fmoc-Cl: Cool the solution to 0-5°C in an ice bath and slowly add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dioxane.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl. Acidify the aqueous layer with 1 M HCl to a pH of 2-3 to precipitate the product.
-
Purification: Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel followed by crystallization from a solvent system like ethyl acetate/hexane.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Asp(OBzl)-OH
Fmoc-L-aspartic acid β-benzyl ester is a key reagent in SPPS. The following is a general protocol for its incorporation into a peptide chain on a solid support (e.g., Rink Amide resin).
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating it with a 20% (v/v) solution of piperidine in DMF. This is typically done in two steps: a brief initial treatment (e.g., 5 minutes) followed by a longer treatment (e.g., 15 minutes).
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate Fmoc-L-Asp(OBzl)-OH (typically 3-5 equivalents relative to the resin loading) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Monitoring the Coupling: Perform a Kaiser test to ensure the complete consumption of free amines on the resin. If the test is positive, the coupling step should be repeated.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection: Wash the resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) along with scavengers like water and triisopropylsilane (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS), to cleave the peptide from the resin and remove the benzyl and other acid-labile side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, collect it by centrifugation, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of Key Processes
Synthesis Workflow for Fmoc-L-Aspartic Acid β-Benzyl Ester
Caption: A simplified workflow for the two-step synthesis of Fmoc-L-Aspartic Acid β-Benzyl Ester.
Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
Application in Drug Development: Targeting the p53-MDM2 Pathway
Peptides synthesized using Fmoc-L-aspartic acid β-benzyl ester and other protected amino acids have significant therapeutic potential. One prominent area of research is the development of peptide-based inhibitors of protein-protein interactions (PPIs) that are implicated in diseases such as cancer.
A key example is the inhibition of the interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2). In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and promoting tumor growth. Peptides that mimic the p53 binding domain can competitively bind to MDM2, thereby preventing the degradation of p53 and restoring its tumor-suppressive functions. The incorporation of specific amino acids, facilitated by reagents like Fmoc-L-aspartic acid β-benzyl ester, is crucial for designing peptides with high affinity and stability.
Signaling Pathway: Inhibition of p53-MDM2 Interaction
Caption: Mechanism of action for a peptide inhibitor targeting the p53-MDM2 interaction.
A Critical Side Reaction: Aspartimide Formation
A significant challenge in the SPPS of peptides containing aspartic acid is the formation of aspartimide. This side reaction is particularly prevalent when the aspartic acid residue is followed by a sterically unhindered amino acid such as glycine, asparagine, or serine.
The reaction is initiated by the base (piperidine) used for Fmoc deprotection, which can abstract a proton from the backbone amide nitrogen of the residue C-terminal to the aspartic acid. The resulting anion then attacks the carbonyl carbon of the β-benzyl ester, leading to the formation of a five-membered succinimide ring (aspartimide). This aspartimide intermediate is susceptible to nucleophilic attack by piperidine or water, which can lead to a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and their respective epimers.
Logical Relationship: The Pathway to Aspartimide Formation
Caption: The sequence of events leading to aspartimide formation during Fmoc-SPPS.
Strategies to mitigate aspartimide formation include:
-
Use of bulkier side-chain protecting groups: Sterically hindering protecting groups on the aspartic acid side chain can reduce the rate of cyclization.
-
Modified deprotection conditions: The addition of additives like 1-hydroxybenzotriazole (HOBt) to the piperidine solution can suppress aspartimide formation.
-
Backbone protection: The use of a dipeptide unit where the backbone amide nitrogen is protected can prevent the initial deprotonation step.
References
CAS number for Fmoc-Asp(OBzl)-OH.
An In-depth Technical Guide to Fmoc-Asp(OBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-Fmoc-L-aspartic acid β-benzyl ester, commonly abbreviated as Fmoc-Asp(OBzl)-OH, is a pivotal amino acid derivative employed extensively in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and an acid-labile benzyl (Bzl) ester on the β-carboxyl side chain, offers strategic advantages in the assembly of complex peptides. This guide provides a comprehensive overview of Fmoc-Asp(OBzl)-OH, including its chemical properties, synthesis, applications, and detailed experimental protocols for its use. A key focus is its role in mitigating the persistent challenge of aspartimide formation during peptide synthesis.
Core Data and Chemical Properties
Fmoc-Asp(OBzl)-OH is a white to light yellow crystalline powder.[1] Its fundamental properties are crucial for its application in peptide synthesis, dictating solubility, reaction conditions, and storage.
Table 1: Physicochemical Properties of Fmoc-Asp(OBzl)-OH
| Property | Value | Reference |
| CAS Number | 86060-84-6 | [1][2][3] |
| Molecular Formula | C₂₆H₂₃NO₆ | |
| Molecular Weight | 445.46 g/mol | |
| Melting Point | 120-130 °C | |
| Appearance | White to light yellow crystal powder | |
| Solubility | Soluble in methanol | |
| Optical Activity | [α]20/D −20.0±2°, c = 1% in DMF | |
| Storage Temperature | 2-8°C | |
| Purity (Typical) | ≥98.0% (HPLC) | |
| IUPAC Name | (2S)-4-(benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid |
Synthesis and Protection Strategy
The synthesis of Fmoc-Asp(OBzl)-OH involves a two-stage protection strategy of the parent amino acid, L-aspartic acid. This ensures that the desired peptide bond formations occur specifically and sequentially during SPPS.
-
Side Chain Protection : The β-carboxyl group of L-aspartic acid is first protected as a benzyl ester (OBzl). This is typically achieved by reacting L-aspartic acid with benzyl alcohol under acidic conditions. The resulting compound is H-Asp(OBzl)-OH (CAS 2177-63-1).
-
α-Amino Group Protection : The amino group of the H-Asp(OBzl)-OH intermediate is then protected with the Fmoc group. This is accomplished by reacting it with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimide (Fmoc-OSu) under basic conditions.
The final product is purified by techniques such as recrystallization or chromatography to achieve the high purity required for peptide synthesis.
References
A Technical Guide to the Solubility of Fmoc-Asp(OBzl)-OH in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-α-Fmoc-L-aspartic acid β-benzyl ester (Fmoc-Asp(OBzl)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent is paramount for optimizing peptide coupling reactions, ensuring high purity, and achieving desirable yields in the synthesis of peptide-based therapeutics and research agents.
Core Concepts in Solubility for Peptide Synthesis
The solubility of Fmoc-protected amino acids is a crucial factor in the efficiency of peptide synthesis.[1][2] Adequate dissolution of these reagents in the reaction solvent is essential for homogenous reaction kinetics and to prevent issues such as incomplete couplings and the formation of deletion sequences.[3] The choice of solvent can significantly impact the swelling of the solid-phase resin, which in turn affects the accessibility of the growing peptide chain to the activated amino acid.[3]
Fmoc-Asp(OBzl)-OH, with its bulky fluorenylmethyloxycarbonyl (Fmoc) and benzyl (Bzl) protecting groups, exhibits a distinct solubility profile that favors polar aprotic solvents commonly employed in SPPS.[4]
Solubility Profile of Fmoc-Asp(OBzl)-OH
While comprehensive quantitative solubility data (in g/L or mol/L) for Fmoc-Asp(OBzl)-OH across a wide range of solvents is not extensively published in the literature, a qualitative and semi-quantitative understanding can be derived from manufacturer specifications and related scientific publications. The following table summarizes the available solubility information for Fmoc-Asp(OBzl)-OH in common laboratory solvents.
| Solvent | Abbreviation | Polarity | Solubility of Fmoc-Asp(OBzl)-OH | Remarks |
| N,N-Dimethylformamide | DMF | Polar Aprotic | Highly Soluble | Preferred solvent for peptide coupling reactions. A semi-quantitative measure indicates it is "clearly soluble" at a concentration of 1 mmole in 2 ml (approximately 222.7 g/L). |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Highly Soluble | Often used as an alternative to DMF in SPPS, known for its excellent resin-swelling properties. |
| Dimethyl sulfoxide | DMSO | Polar Aprotic | Soluble | A strong polar aprotic solvent, though less commonly used as the primary solvent in coupling reactions compared to DMF or NMP. |
| Methanol | MeOH | Polar Protic | Soluble | The compound is reported to be soluble in methanol. |
| Dichloromethane | DCM | Nonpolar | Sparingly Soluble to Insoluble | The solubility of Fmoc-amino acids in DCM can be limited, which may hinder coupling efficiency. |
| Acetonitrile | ACN | Polar Aprotic | Sparingly Soluble | Can be used in some applications, particularly with PEG-based resins. |
| Tetrahydrofuran | THF | Nonpolar | Sparingly Soluble | Similar to ACN, its use is more common with specific resin types. |
| Water | H₂O | Polar Protic | Sparingly Soluble to Insoluble | Fmoc-protected amino acids are generally poorly soluble in water. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For researchers wishing to determine the precise solubility of Fmoc-Asp(OBzl)-OH or other compounds in a specific solvent system, the saturation shake-flask method is a reliable and widely accepted technique for measuring thermodynamic solubility.
Materials and Equipment
-
Fmoc-Asp(OBzl)-OH (solid)
-
Solvent of interest
-
Stoppered flasks or vials
-
Orbital shaker or other mechanical agitator
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of solid Fmoc-Asp(OBzl)-OH to a known volume of the solvent in a stoppered flask. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Equilibration: Place the flask in a mechanical shaker within a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required may vary depending on the compound and solvent.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. To ensure a clear supernatant, centrifuge the sample at a high speed or filter it through a solvent-compatible membrane filter (e.g., 0.45 µm). This step is critical to remove any particulate matter.
-
Dilution and Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analysis: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of Fmoc-Asp(OBzl)-OH.
-
Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The result can be expressed in units such as g/L, mg/mL, or mol/L.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like Fmoc-Asp(OBzl)-OH for its application in a chemical synthesis process.
Caption: Workflow for Solubility Assessment of Fmoc-Asp(OBzl)-OH.
Role of Aspartic Acid in Biological Pathways
While Fmoc-Asp(OBzl)-OH itself is a synthetic molecule used in chemical synthesis and not directly involved in biological signaling, the aspartic acid it carries is a fundamental amino acid with diverse roles in metabolism and neurotransmission. Understanding these pathways can be relevant for the biological applications of the synthesized peptides.
Caption: Key Biological Roles of Aspartic Acid.
References
The Benzyl Protecting Group in Fmoc-Asp-OBzl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of solid-phase peptide synthesis (SPPS), particularly utilizing the prevalent Fmoc/tBu strategy, the choice of side-chain protecting groups is paramount to achieving high purity and yield of the target peptide. For aspartic acid residues, the prevention of aspartimide formation, a deleterious side reaction, is a critical consideration. This technical guide provides an in-depth examination of the role and application of the benzyl (Bzl) protecting group for the β-carboxyl function of aspartic acid, in the form of Fmoc-Asp(OBzl)-OH. This guide will cover the chemical rationale for its use, its stability profile, comparative data on its effectiveness in mitigating side reactions, detailed experimental protocols for its incorporation and cleavage, and a discussion of its strategic place in orthogonal peptide synthesis strategies.
Introduction: The Challenge of Aspartic Acid in Fmoc SPPS
Aspartic acid is a trifunctional amino acid, possessing a carboxylic acid group in its side chain. During the iterative cycles of Fmoc-SPPS, this side-chain carboxyl group must be protected to prevent its participation in unwanted reactions, such as the formation of branched peptides.[1] However, the protection of this group is not without its own set of challenges, the most significant of which is the formation of aspartimide.
Aspartimide formation is an intramolecular cyclization reaction catalyzed by the basic conditions used for the removal of the Nα-Fmoc group (typically 20% piperidine in DMF).[2][3] The backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue attacks the side-chain ester, forming a five-membered succinimide ring. This aspartimide intermediate can then be attacked by the piperidine in the deprotection solution, leading to the formation of a mixture of the desired α-peptide, the undesired β-peptide (where the peptide bond is formed with the side-chain carboxyl group), and their respective piperidide adducts.[3][4] This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs.
The Role of the Benzyl Protecting Group
Fmoc-Asp(OBzl)-OH is an aspartic acid derivative where the side-chain carboxylic acid is protected as a benzyl ester. The primary role of the benzyl group in this context is to mask the side-chain carboxylate, preventing it from reacting during peptide bond formation.
Orthogonality in Peptide Synthesis
A key concept in SPPS is "orthogonality," which refers to the ability to remove different classes of protecting groups under distinct chemical conditions without affecting others. The standard Fmoc/tBu strategy is considered orthogonal because the Nα-Fmoc group is base-labile (removed by piperidine), while the side-chain protecting groups (like tert-butyl, tBu) are acid-labile (removed by trifluoroacetic acid, TFA).
The benzyl group introduces a third level of orthogonality. It is stable to both the basic conditions used for Fmoc removal and the standard acidic conditions (TFA) used for tBu-based protecting group and resin cleavage. Its removal requires specific, more rigorous conditions, such as strong acids like hydrogen fluoride (HF) or, more commonly and mildly, catalytic hydrogenation. This unique stability profile allows for advanced synthetic strategies, such as the synthesis of side-chain protected peptide fragments.
Data Presentation: Comparative Performance of Aspartic Acid Protecting Groups
The choice of the side-chain protecting group for aspartic acid has a significant impact on the extent of aspartimide formation. The following tables summarize quantitative data from comparative studies.
| Protecting Group | Deprotection Condition | % Aspartimide Formation (Model Peptide: H-Val-Lys-Asp-Gly-Tyr-Ile-OH) | Reference |
| Benzyl (Bzl) | 20% Piperidine in DMF | Significant (comparable to or higher than OtBu) | |
| tert-Butyl (OtBu) | 20% Piperidine in DMF | 10-30% (sequence dependent) | |
| 3-methylpent-3-yl (OMpe) | 20% Piperidine in DMF | ~5% | |
| 5-n-butyl-5-nonyl (OBno) | 20% Piperidine in DMF | <1% | |
| Cyanosulfurylide (CSY) | 20% Piperidine in DMF | ~0% |
| Protecting Group | Cleavage Condition | Cleavage Efficiency | Orthogonality to Fmoc/tBu | Reference |
| Benzyl (Bzl) | Catalytic Hydrogenation (H₂, Pd/C) | >99% | High | |
| Benzyl (Bzl) | Anhydrous Hydrogen Fluoride (HF) | >98% | Low (cleaves tBu groups) | |
| tert-Butyl (tBu) | 95% TFA | >95% | N/A (standard cleavage) |
Experimental Protocols
Synthesis of Fmoc-Asp(OBzl)-OH
The synthesis of Fmoc-Asp(OBzl)-OH typically involves two main steps: the protection of the aspartic acid side chain with a benzyl group, followed by the protection of the α-amino group with the Fmoc group.
Step 1: Benzylation of Aspartic Acid
-
Dissolve aspartic acid in a suitable solvent (e.g., an aqueous basic solution).
-
Add benzyl bromide or benzyl alcohol with a suitable catalyst.
-
Heat the reaction mixture under reflux for several hours.
-
Cool the reaction mixture and precipitate the product by adjusting the pH.
-
Filter, wash, and dry the resulting Asp-OBzl.
Step 2: Fmoc Protection
-
Suspend Asp-OBzl in a suitable solvent system (e.g., aqueous dioxane or acetone).
-
Add a base such as sodium bicarbonate or sodium carbonate to maintain a basic pH.
-
Add Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) or Fmoc-Cl portion-wise while vigorously stirring.
-
Allow the reaction to proceed at room temperature for several hours.
-
Acidify the reaction mixture to precipitate the Fmoc-Asp(OBzl)-OH.
-
Filter, wash with dilute acid and water, and then recrystallize from a suitable solvent to obtain the purified product.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asp(OBzl)-OH
The following is a general protocol for the incorporation of Fmoc-Asp(OBzl)-OH into a peptide sequence using manual SPPS.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-Asp(OBzl)-OH
-
Other required Fmoc-protected amino acids
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvent: Dichloromethane (DCM)
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution and agitate for 3 minutes.
-
Drain and add a fresh portion of the deprotection solution. Agitate for 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Coupling of Fmoc-Asp(OBzl)-OH:
-
In a separate vessel, pre-activate the amino acid by dissolving Fmoc-Asp(OBzl)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the activation mixture to stand for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the sequence.
Cleavage of the Benzyl Protecting Group
Method 1: Catalytic Hydrogenation (On-Resin or in Solution)
-
Suspend the peptidyl-resin or the purified peptide in a suitable solvent (e.g., DMF, MeOH, or a mixture).
-
Add a palladium catalyst, typically 10% Pd on carbon (Pd/C).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically via a balloon).
-
Stir the mixture vigorously at room temperature for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
If performed on-resin, proceed to the final cleavage from the resin. If in solution, concentrate the filtrate to obtain the deprotected peptide.
Method 2: Strong Acid Cleavage (e.g., Hydrogen Fluoride)
-
Caution: This method requires specialized equipment and extreme care due to the highly corrosive and toxic nature of HF.
-
Place the dried peptidyl-resin in a specialized HF cleavage apparatus.
-
Add scavengers (e.g., anisole, p-cresol) to trap reactive carbocations.
-
Cool the apparatus to -10 to 0 °C.
-
Condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether, filter, and dry.
Mandatory Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Orthogonal deprotection strategies involving the benzyl group.
Conclusion and Recommendations
The benzyl protecting group, as utilized in Fmoc-Asp(OBzl)-OH, offers a distinct and valuable tool for peptide chemists. Its key advantage lies in its stability to the standard conditions of Fmoc-SPPS, providing a fully orthogonal handle for side-chain deprotection via catalytic hydrogenation. This feature is particularly useful for the synthesis of protected peptide fragments intended for segment condensation or for peptides where selective, late-stage side-chain modification is desired.
However, it is important to note that the benzyl group does not inherently prevent aspartimide formation more effectively than the standard tert-butyl group under basic conditions. For sequences highly prone to this side reaction, the use of more sterically hindered protecting groups such as OMpe or OBno is recommended.
Therefore, the decision to use Fmoc-Asp(OBzl)-OH should be a strategic one, based on the overall synthetic plan for the target peptide. When orthogonality is the primary concern, the benzyl group is an excellent choice. When the prevention of aspartimide formation is the most critical factor, alternative, bulkier protecting groups should be considered. A thorough understanding of the properties of different protecting groups is essential for the successful synthesis of complex and challenging peptides.
References
- 1. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Fmoc-Asp(OBzl)-OH: Synthesis, Application, and Side Reaction Management
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-benzyl ester, commonly known as Fmoc-Asp(OBzl)-OH. This guide is intended for researchers, scientists, and drug development professionals who utilize this critical reagent in peptide synthesis. We will delve into its chemical properties, provide a detailed experimental protocol for its use in solid-phase peptide synthesis (SPPS), and discuss the critical side reaction of aspartimide formation, along with strategies for its mitigation.
Core Concepts and IUPAC Nomenclature
Fmoc-Asp(OBzl)-OH is a cornerstone building block in modern peptide chemistry, specifically in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group provides temporary protection of the α-amino group, which can be removed under mild basic conditions, while the benzyl ester protects the β-carboxyl group of the aspartic acid side chain. This orthogonal protection scheme allows for the selective deprotection and coupling of amino acids to build a desired peptide sequence.
The formal IUPAC name for Fmoc-Asp(OBzl)-OH is (2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-(benzyloxy)-4-oxobutanoic acid . It is also commonly referred to by several synonyms, including Fmoc-L-aspartic acid 4-benzyl ester and N-α-Fmoc-L-aspartic acid β-benzyl ester.[1][2][3]
Physicochemical and Quantitative Data
A thorough understanding of the physicochemical properties of Fmoc-Asp(OBzl)-OH is essential for its proper handling, storage, and application in peptide synthesis. The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 86060-84-6[4][5] |
| Molecular Formula | C₂₆H₂₃NO₆ |
| Molecular Weight | 445.46 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 120-130 °C |
| Optical Activity ([α]²⁰/D) | -20.0 ± 2°, c = 1% in DMF |
| Solubility | Soluble in methanol |
| Storage Temperature | 2-8°C |
| Purity (HPLC) | ≥98.0% |
Experimental Protocol: Solid-Phase Synthesis of a Model Peptide using Fmoc-Asp(OBzl)-OH
This section provides a detailed, step-by-step protocol for the manual solid-phase synthesis of a model pentapeptide, H-Gly-Asp-Phe-Ala-Gly-NH₂, on a Rink Amide resin. This protocol highlights the incorporation of Fmoc-Asp(OBzl)-OH and includes best practices for coupling and deprotection.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g substitution)
-
Fmoc-Gly-OH
-
Fmoc-Ala-OH
-
Fmoc-Phe-OH
-
Fmoc-Asp(OBzl)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, cold
-
Kaiser test kit
Protocol:
-
Resin Swelling: Swell 1 g of Rink Amide MBHA resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection (First Amino Acid):
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x).
-
-
Coupling of the First Amino Acid (Fmoc-Gly-OH):
-
In a separate vessel, dissolve 3 equivalents of Fmoc-Gly-OH and 3 equivalents of HOBt in DMF.
-
Add 3 equivalents of DIC and allow the mixture to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling (a negative result, indicated by yellow beads, is desired). If the test is positive, repeat the coupling step.
-
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Iterative Synthesis Cycle (for Ala, Phe, and Asp):
-
Fmoc Deprotection: Repeat step 2.
-
Coupling: Repeat step 3 with the corresponding Fmoc-amino acid (Fmoc-Ala-OH, Fmoc-Phe-OH, and then Fmoc-Asp(OBzl)-OH).
-
-
Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Gly-OH), perform a final deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualizations
Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.
Mechanism of Aspartimide Formation
A significant challenge when using Fmoc-Asp(OBzl)-OH, and other β-ester protected aspartic acid derivatives, is the base-catalyzed formation of an aspartimide intermediate during the Fmoc deprotection step. This side reaction can lead to the formation of undesired byproducts, including α- and β-aspartyl peptides, as well as racemization at the α-carbon of the aspartic acid residue. The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly sequences being particularly problematic.
Caption: Base-catalyzed mechanism of aspartimide formation during Fmoc-SPPS.
Strategies to Mitigate Aspartimide Formation
Several strategies have been developed to minimize the occurrence of aspartimide formation during peptide synthesis:
-
Use of Milder Deprotection Conditions: Employing a weaker base than piperidine or reducing the concentration and exposure time can be effective.
-
Addition of Acidic Additives: The addition of a small amount of a weak acid, such as formic acid or HOBt, to the piperidine deprotection solution can suppress aspartimide formation.
-
Use of Sterically Hindered Protecting Groups: While Fmoc-Asp(OBzl)-OH is widely used, alternative β-ester protecting groups with greater steric bulk can hinder the intramolecular cyclization.
-
Backbone Protection: The introduction of a protecting group on the backbone amide nitrogen of the amino acid following the aspartic acid residue can prevent its participation in the cyclization reaction.
By understanding the properties of Fmoc-Asp(OBzl)-OH and implementing appropriate synthetic and purification strategies, researchers can successfully incorporate this valuable building block into a wide range of peptides for various scientific and therapeutic applications.
References
In-Depth Technical Guide: Optical Rotation and Stereochemistry of Fmoc-Asp(OBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the optical rotation and stereochemistry of Fmoc-Asp(OBzl)-OH, a critical building block in peptide synthesis and drug development. Understanding these properties is paramount for ensuring the chiral integrity and biological activity of synthesized peptides.
Core Concepts: Stereochemistry and Optical Activity
Fmoc-Asp(OBzl)-OH, systematically named N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-benzyl ester, and its D-enantiomer are chiral molecules. This chirality arises from the stereocenter at the alpha-carbon of the aspartic acid residue. Enantiomers are non-superimposable mirror images of each other, possessing identical physical properties such as melting point and solubility in achiral solvents. However, they exhibit distinct behavior when interacting with plane-polarized light, a phenomenon known as optical activity.
The direction and magnitude of the rotation of plane-polarized light are characteristic of a specific enantiomer under defined conditions. This is quantified as the specific rotation [α]. The L-enantiomer will rotate light in one direction (levorotatory, -), while the D-enantiomer will rotate it in the opposite direction (dextrorotatory, +).
Quantitative Data: Optical Rotation of Fmoc-Asp(OBzl)-OH Stereoisomers
The specific rotation is a fundamental parameter for the identification and quality control of Fmoc-Asp(OBzl)-OH enantiomers. The data presented below has been compiled from various chemical suppliers and databases.
| Parameter | L-Fmoc-Asp(OBzl)-OH | D-Fmoc-Asp(OBzl)-OH |
| Synonym | Fmoc-L-aspartic acid 4-benzyl ester[1][2] | Fmoc-D-aspartic acid β-benzyl ester[3] |
| CAS Number | 86060-84-6[4] | 150009-58-8 |
| Molecular Formula | C₂₆H₂₃NO₆ | C₂₆H₂₃NO₆ |
| Molecular Weight | 445.46 g/mol | 445.5 g/mol |
| Specific Rotation | [α]²⁰/D: -20.0 ± 2° (c=1% in DMF) | [α]²⁰/D: +21 ± 2° (c=1 in DMF) |
| Appearance | White to light yellow crystalline powder | Not specified, typically a white to off-white solid |
| Melting Point | 120-130 °C | 120-128 °C |
Stereochemical Relationship and Optical Rotation
The following diagram illustrates the relationship between the L- and D-enantiomers of Fmoc-Asp(OBzl)-OH and their characteristic optical rotation.
Experimental Protocols
Accurate determination of optical rotation is crucial for verifying the stereochemical identity and purity of Fmoc-Asp(OBzl)-OH.
Protocol 1: Determination of Specific Rotation using Polarimetry
Objective: To measure the specific rotation of an Fmoc-Asp(OBzl)-OH sample.
Materials:
-
Polarimeter (Sodium D-line, 589 nm)
-
Polarimeter cell (1 dm)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Fmoc-Asp(OBzl)-OH sample
-
Dimethylformamide (DMF), analytical grade
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the Fmoc-Asp(OBzl)-OH sample.
-
Quantitatively transfer the sample to a 10 mL volumetric flask.
-
Dissolve the sample in a small amount of DMF.
-
Once fully dissolved, dilute to the mark with DMF.
-
Mix the solution thoroughly to ensure homogeneity. This creates a solution with a concentration (c) of approximately 1 g/100 mL (or 1%).
-
-
Instrument Calibration:
-
Turn on the polarimeter and allow the sodium lamp to warm up and stabilize.
-
Fill the polarimeter cell with the blank solvent (DMF).
-
Ensure no air bubbles are present in the light path.
-
Place the cell in the polarimeter and zero the instrument.
-
-
Measurement:
-
Rinse the polarimeter cell with a small amount of the prepared sample solution.
-
Fill the cell with the sample solution, again ensuring the absence of air bubbles.
-
Place the filled cell into the polarimeter.
-
Record the observed rotation (α) at a constant temperature (typically 20°C).
-
Repeat the measurement at least three times and calculate the average observed rotation.
-
-
Calculation of Specific Rotation:
-
The specific rotation ([α]) is calculated using the following formula: [α]Tλ = α / (l × c) Where:
-
α = observed rotation in degrees
-
l = path length of the polarimeter cell in decimeters (dm)
-
c = concentration of the solution in g/mL
-
T = temperature in degrees Celsius
-
λ = wavelength of the light source (D for sodium D-line)
-
-
Expected Results:
-
For L-Fmoc-Asp(OBzl)-OH, the specific rotation should be approximately -20°.
-
For D-Fmoc-Asp(OBzl)-OH, the specific rotation should be approximately +21°.
The following diagram outlines the workflow for this experimental protocol.
Concluding Remarks
The stereochemistry and associated optical rotation of Fmoc-Asp(OBzl)-OH are critical quality attributes for its application in peptide synthesis. The use of enantiomerically pure starting materials is essential for the synthesis of peptides with the correct three-dimensional structure and, consequently, the desired biological function. The data and protocols provided in this guide serve as a valuable resource for researchers and professionals in ensuring the quality and integrity of their synthetic peptides.
References
Methodological & Application
Application Notes and Protocols for Coupling Fmoc-Asp(OBzl)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful incorporation of aspartic acid residues into synthetic peptides is crucial for mimicking native protein structures and functions. Fmoc-Asp(OBzl)-OH is a commonly used building block in solid-phase peptide synthesis (SPPS) due to the relative ease of removal of the benzyl (Bzl) protecting group via hydrogenolysis. However, its application is not without challenges. The primary concern during the coupling of Fmoc-Asp(OBzl)-OH is the base-catalyzed formation of aspartimide, a cyclic side product that can lead to the formation of β-aspartyl peptides and racemization, ultimately resulting in difficult purification and reduced yield of the target peptide.[1][2][3] This document provides detailed application notes and protocols to optimize the coupling efficiency of Fmoc-Asp(OBzl)-OH while minimizing the risk of aspartimide formation.
Factors Influencing Coupling Efficiency and Side Reactions
Several factors can influence the success of incorporating Fmoc-Asp(OBzl)-OH into a growing peptide chain:
-
Sequence Dependence: The amino acid C-terminal to the aspartic acid residue significantly impacts the rate of aspartimide formation. Sequences such as Asp-Gly, Asp-Asn, and Asp-Ser are particularly prone to this side reaction due to the low steric hindrance of the subsequent residue.[1][2]
-
Steric Hindrance of the Protecting Group: The benzyl (Bzl) group offers less steric protection against aspartimide formation compared to bulkier protecting groups like tert-butyl (tBu), 3-methylpent-3-yl (OMpe), or 5-butyl-5-nonyl (OBno). While OBzl is useful for specific deprotection strategies, for sequences highly susceptible to aspartimide formation, alternative protecting groups should be considered.
-
Fmoc-Deprotection Conditions: Repeated exposure to the basic conditions required for Fmoc group removal (typically 20% piperidine in DMF) is the primary driver of aspartimide formation. The duration and temperature of the deprotection steps are critical parameters to control.
-
Coupling Reagents and Additives: The choice of coupling reagent and the use of additives can affect both the rate of the desired peptide bond formation and the extent of side reactions like racemization.
Quantitative Data on Aspartimide Formation
The choice of the side-chain protecting group for aspartic acid has a significant impact on the extent of aspartimide-related impurities. The following table summarizes comparative data for different protecting groups in a model peptide sequence known to be prone to this side reaction.
| Aspartic Acid Derivative | % Target Peptide | % Aspartimide-Related Impurities | % D-Asp Isomer |
| Fmoc-Asp(OtBu)-OH | 68.3 | 25.1 | 6.7 |
| Fmoc-Asp(OMpe)-OH | 86.6 | 7.9 | 2.1 |
| Fmoc-Asp(OBno)-OH | 94.7 | 0.4 | 0.1 |
Data adapted from a study on the scorpion toxin II peptide (VKDGYI) after treatment with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Asp(OBzl)-OH
This protocol outlines a standard procedure for the manual coupling of Fmoc-Asp(OBzl)-OH in SPPS.
Materials:
-
Fmoc-protected amino acid resin
-
Fmoc-Asp(OBzl)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-Asp(OBzl)-OH (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and mix for 1-2 minutes to pre-activate.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and wash them thoroughly with DMF and then methanol.
-
Perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a recoupling.
-
-
Washing: After a successful coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to prepare for the next cycle.
Protocol 2: Minimizing Aspartimide Formation
For sequences prone to aspartimide formation, the following modifications to the standard protocol are recommended.
Modifications to Fmoc-Deprotection:
-
Use of a Weaker Base: Consider using 2% DBU with 2% piperidine in DMF for deprotection. This can reduce the overall basicity while maintaining efficient Fmoc removal.
-
Addition of an Acidic Additive: Add 0.1 M of an acidic additive like HOBt or Oxyma Pure to the 20% piperidine deprotection solution. This can help to buffer the basicity and reduce aspartimide formation.
Optimized Deprotection Procedure:
-
Prepare a deprotection solution of 20% piperidine and 0.1 M HOBt in DMF.
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF and add the modified deprotection solution to the resin.
-
Agitate the resin for two intervals of 10 minutes each.
-
Drain the deprotection solution and wash the resin thoroughly with DMF.
Protocol 3: Quantitative Analysis of Coupling Efficiency by HPLC
This protocol describes how to assess the coupling efficiency quantitatively by analyzing a cleaved sample of the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Procedure:
-
Sample Collection and Cleavage:
-
After the coupling and washing steps, take a small aliquot of the resin (approximately 10-20 mg).
-
Dry the resin under vacuum.
-
Treat the dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 1-2 hours.
-
-
Peptide Precipitation and Dissolution:
-
Precipitate the cleaved peptide with cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Dissolve the crude peptide pellet in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile/water with 0.1% TFA).
-
-
HPLC Analysis:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from ~5% to 95% Mobile Phase B over 30-60 minutes is a common starting point.
-
Detection: UV detection at 214 nm or 220 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the desired full-length peptide and any deletion sequences (resulting from incomplete coupling).
-
Calculate the coupling efficiency as: (Area of desired peptide) / (Area of desired peptide + Area of deletion peptide) * 100%.
-
Visualizations
Caption: General workflow for a single coupling cycle in SPPS.
References
Application Notes and Protocols: Fmoc Deprotection of Asp(OBzl) Residues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Fmoc deprotection of Aspartic acid residues protected with a benzyl ester on their side chain (Asp(OBzl)). A primary challenge during the Fmoc deprotection of Asp residues is the base-catalyzed formation of a succinimide ring, known as an aspartimide.[1][2] This side reaction can lead to the formation of multiple byproducts, including α- and β-aspartyl peptides and racemization at the α-carbon of the aspartic acid, complicating purification and reducing the overall yield of the target peptide.[1][3]
The propensity for aspartimide formation is highly dependent on the peptide sequence, with Asp-Gly (DG), Asp-Asn (DN), Asp-Ser (DS), and Asp-Thr (DT) sequences being particularly susceptible due to the lack of steric hindrance around the Asp residue.[1] This document outlines strategies to mitigate aspartimide formation during the Fmoc deprotection of Asp(OBzl) through the modification of deprotection conditions and provides detailed experimental protocols.
Data Presentation: Comparison of Deprotection Conditions
The selection of the deprotection reagent and additives is critical in minimizing aspartimide formation. While the standard deprotection reagent is 20% piperidine in DMF, several alternatives and additives have been investigated to suppress this side reaction.
| Deprotection Reagent/Additive | Concentration | Key Findings | References |
| Piperidine | 20-55% in DMF | Standard reagent, but its basicity promotes aspartimide formation. | |
| Piperidine with HOBt | 20% Piperidine, 0.1 M HOBt in DMF | The addition of HOBt has been shown to significantly reduce aspartimide formation. However, HOBt is explosive in its anhydrous state. | |
| Piperidine with Formic Acid | 20% Piperidine with 0.1-5% Formic Acid in DMF | The addition of a weak acid like formic acid can help to reduce the basicity of the deprotection solution, thereby suppressing aspartimide formation. A 5% formic acid addition was found to reduce aspartimide formation by 90% in the synthesis of peptide PTH. | |
| Piperazine | 5-10% in DMF/Ethanol | A weaker base than piperidine that has been shown to be effective at removing the Fmoc group while suppressing aspartimide formation. | |
| Dipropylamine (DPA) | Not specified | Shown to be effective for Fmoc-deprotection and reduces aspartimide formation, especially at elevated temperatures. | |
| Morpholine | ~50% in DMF | Minimal aspartimide formation was observed with morpholine compared to piperidine. However, it may not be sufficient for complete Fmoc removal in all cases. | |
| DBU | 2% with 5% Piperazine in DMF | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can be used for rapid Fmoc deprotection. However, its high basicity can promote aspartimide formation to a greater extent. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
This protocol outlines the standard procedure for Fmoc deprotection using piperidine, which is suitable for peptide sequences less prone to aspartimide formation.
Reagents:
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF for washing
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine/DMF solution.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with several portions of DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Fmoc Deprotection with Reduced Aspartimide Formation using Piperidine/HOBt
This protocol is recommended for sequences known to be susceptible to aspartimide formation.
Reagents:
-
Deprotection Solution: 20% (v/v) Piperidine and 0.1 M Hydroxybenzotriazole (HOBt) in DMF.
-
DMF for washing.
Procedure:
-
Prepare the deprotection solution by dissolving HOBt in DMF and then adding piperidine.
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the piperidine/HOBt deprotection solution to the resin.
-
Gently agitate the resin for 10-20 minutes. A common procedure is two treatments of 10 minutes each.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF.
Visualizations
Fmoc Deprotection and Aspartimide Formation Pathway
References
Application Notes and Protocols: The Strategic Use of Fmoc-Asp(OBzl)-OH in Complex Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc-L-Asp(OBzl)-OH is a pivotal amino acid derivative employed in Solid-Phase Peptide Synthesis (SPPS) for the incorporation of aspartic acid residues into peptide sequences. The N-α-Fmoc (9-fluorenylmethyloxycarbonyl) group provides temporary protection of the amino terminus, which is removed at each cycle of peptide elongation, while the β-benzyl (Bzl) ester safeguards the side-chain carboxyl group. This dual protection scheme allows for the sequential and controlled assembly of complex peptides.[1]
The application of Fmoc-Asp(OBzl)-OH is particularly relevant in the synthesis of therapeutic peptides and in drug discovery research.[1] However, its use is not without challenges, the most significant being the propensity for aspartimide formation, a side reaction that can compromise the purity, yield, and biological activity of the final peptide product.[2][3]
Key Challenge: Aspartimide Formation
Aspartimide formation is a base-catalyzed intramolecular cyclization that occurs during the piperidine-mediated Fmoc-deprotection step in SPPS.[3] The backbone amide nitrogen attacks the side-chain carbonyl of the benzyl-protected aspartate, forming a five-membered ring intermediate. This aspartimide is highly susceptible to nucleophilic attack by piperidine or hydroxide ions, leading to a mixture of desired α-aspartyl peptides, undesired β-aspartyl peptides, and their respective D-isomers due to racemization. This side reaction is particularly pronounced in sequences containing Asp-Gly, Asp-Ala, Asp-Ser, or Asp-Asn motifs.
While the benzyl protecting group in Fmoc-Asp(OBzl)-OH offers a degree of protection, more sterically hindered ester groups have been developed to offer superior suppression of this side reaction. Nevertheless, understanding the chemistry of Fmoc-Asp(OBzl)-OH and implementing optimized protocols are crucial for its successful application.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Asp(OBzl)-OH
This protocol outlines the manual coupling of Fmoc-Asp(OBzl)-OH onto a solid support resin with a free N-terminal amine.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Asp(OBzl)-OH
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Washing Solvents: DMF, DCM (Dichloromethane)
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-Asp(OBzl)-OH (3-5 equivalents relative to resin loading) and HBTU/HATU (2.9-4.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel using a shaker or nitrogen bubbling for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly to remove excess reagents and by-products. A typical wash cycle is:
-
DMF (3 times)
-
DCM (3 times)
-
DMF (3 times)
-
-
-
Confirmation of Coupling (Optional): Perform a Kaiser test or other colorimetric test to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, a second coupling may be necessary.
Protocol 2: Fmoc Group Deprotection
This protocol describes the removal of the N-α-Fmoc protecting group to liberate the N-terminal amine for the next coupling cycle.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection Solution: 20-25% piperidine in DMF. To mitigate aspartimide formation, additives such as 0.1 M HOBt (Hydroxybenzotriazole) can be included.
-
Washing Solvents: DMF, DCM
Procedure:
-
Initial Deprotection:
-
Drain the washing solvent from the resin.
-
Add the deprotection solution to the resin and agitate for 3-5 minutes.
-
-
Main Deprotection:
-
Drain the solution.
-
Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and dibenzofulvene adducts.
-
Wash with DCM (3 times) and then DMF (3 times) to prepare for the next coupling step.
-
Protocol 3: Final Cleavage and Benzyl (Bzl) Group Removal
This protocol details the final step where the synthesized peptide is cleaved from the solid support, and the Bzl side-chain protecting group is simultaneously removed.
Materials:
-
Fully synthesized, N-terminally deprotected peptide-resin (dried)
-
Cleavage Cocktail: Reagent K is a common choice.
-
Reagent K Composition:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional agitation for 2-4 hours. The Bzl group is labile to TFA and will be removed during this step.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Concentrate the TFA solution under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether.
-
-
Isolation and Purification:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantitative Data Presentation
The choice of side-chain protection for aspartic acid significantly impacts the extent of aspartimide formation. While direct comparative data for Fmoc-Asp(OBzl)-OH is less common in recent literature, studies comparing the standard Fmoc-Asp(OtBu)-OH with more advanced, sterically hindered protecting groups highlight the benefits of moving beyond simple esters. The following table summarizes results from a study on the model peptide VKDXYI, demonstrating the effectiveness of different protecting groups in suppressing by-product formation after prolonged piperidine treatment.
| Asp Protecting Group | Sequence (X) | Target Peptide (%) | Aspartimide (%) | D-Asp Isomer (%) | By-product Formation per Cycle (%)* |
| Fmoc-Asp(OtBu)-OH | Gly | 58.7 | 35.8 | 10.3 | ~0.53% |
| Fmoc-Asp(OMpe)-OH | Gly | 85.9 | 12.3 | 4.3 | ~0.15% |
| Fmoc-Asp(OBno)-OH | Gly | 89.9 | 10.1 | 2.5 | ~0.11% |
| Fmoc-Asp(OtBu)-OH | Asn | 81.3 | 12.0 | 5.2 | ~0.21% |
| Fmoc-Asp(OBno)-OH | Asn | 99.4 | 0.2 | 0.2 | <0.01% |
| Fmoc-Asp(OtBu)-OH | Arg | 91.5 | 4.5 | 3.2 | ~0.09% |
| Fmoc-Asp(OBno)-OH | Arg | 99.4 | 0.3 | 0.2 | <0.01% |
*Data derived from studies by Novabiochem® on the VKDXYI peptide after simulated multiple deprotection cycles. The "By-product Formation per Cycle" is calculated based on first-order decay. This data illustrates that while standard protecting groups are susceptible to significant side reactions, especially in challenging sequences (e.g., Asp-Gly), advanced protecting groups like 5-n-butyl-5-nonyl (OBno) can virtually eliminate the problem.
Visualized Workflows and Pathways
Standard Fmoc-SPPS Workflow
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Aspartimide Formation Pathway
Caption: Side reaction pathway leading to aspartimide formation during SPPS.
References
Application Notes and Protocols: The Strategic Use of Fmoc-Asp(OBzl)-OH in Therapeutic Peptide Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the effective utilization of N-α-Fmoc-L-aspartic acid β-benzyl ester (Fmoc-Asp(OBzl)-OH) in the solid-phase peptide synthesis (SPPS) of therapeutic peptides. Aspartic acid residues play a crucial role in the biological activity and physicochemical properties of peptides, contributing to functions such as metal chelation, improved solubility, and critical interactions in protein-protein binding. The benzyl protecting group for the β-carboxyl functional group of aspartic acid offers specific advantages and challenges in Fmoc-based SPPS, which will be detailed in the following sections.
Introduction to Fmoc-Asp(OBzl)-OH in Peptide Synthesis
Fmoc-Asp(OBzl)-OH is a key building block in the Fmoc/tBu orthogonal protection strategy for SPPS. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino group, which is removed under basic conditions (typically with piperidine). The benzyl (Bzl) group, on the other hand, protects the side chain β-carboxyl group and is cleaved under strong acidic conditions, commonly with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), conditions often associated with the Boc/Bzl strategy. While the tert-butyl (tBu) group is more commonly used for side-chain protection in Fmoc SPPS due to its lability to trifluoroacetic acid (TFA), the benzyl group can be employed for specific strategic purposes.
The primary role of the aspartic acid side chain in therapeutic peptides can range from mimicking a binding epitope to enhancing the pharmacokinetic profile of the molecule. The incorporation of Fmoc-Asp(OBzl)-OH allows for the precise placement of this critical residue within a peptide sequence.
Key Applications in Therapeutic Peptide Development
The strategic incorporation of aspartic acid residues using Fmoc-Asp(OBzl)-OH can significantly impact the therapeutic potential of a peptide by:
-
Modulating Protein-Protein Interactions (PPIs): The negatively charged side chain of aspartate at physiological pH can be critical for electrostatic interactions at the binding interface of two proteins. Peptides designed to inhibit PPIs often incorporate aspartic acid to mimic key binding motifs.
-
Enhancing Solubility: The hydrophilic nature of the aspartic acid side chain can improve the overall solubility of hydrophobic peptides, a crucial factor for drug formulation and bioavailability.
-
Metal Chelation: The carboxylate side chain can coordinate with metal ions, which is a feature exploited in the design of peptides for imaging or as agents to modulate the activity of metalloenzymes.
-
Site for Further Modification: The carboxylic acid side chain can be used as a handle for post-synthesis modifications, such as pegylation or the attachment of other moieties to improve therapeutic properties.
Quantitative Data on Aspartimide Formation
A major challenge when incorporating aspartic acid into a peptide sequence via Fmoc-SPPS is the base-catalyzed formation of aspartimide. This side reaction can lead to a mixture of byproducts, including the desired α-peptide, the undesired β-peptide, and piperidide adducts, which are often difficult to separate from the target peptide. The choice of the side-chain protecting group plays a critical role in the extent of aspartimide formation.
The following table summarizes the comparative data on aspartimide formation with different protecting groups for the aspartic acid side chain.
| Protecting Group | Model Peptide Sequence | Deprotection Conditions | Aspartimide-Related Impurities (%) | Reference |
| OtBu | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | 20% Piperidine/DMF | 44 | |
| OMpe | H-Val-Lys-Asp-Asn-Tyr-Ile-OH | 20% Piperidine/DMF | High | [1][2] |
| OBno | H-Val-Lys-Asp-Asn-Tyr-Ile-OH | 20% Piperidine/DMF | Almost undetectable | [1][2] |
| OtBu | Scorpion Toxin II | 20% Piperidine/DMF | High | |
| OMpe | Scorpion Toxin II | 20% Piperidine/DMF | High | |
| OBno | Scorpion Toxin II | 20% Piperidine/DMF | Very Low |
Note: While direct quantitative comparisons for OBzl under standard Fmoc deprotection conditions are less common in recent literature focusing on TFA-labile groups, the general principles of steric hindrance and electronic effects apply. The benzyl group is generally considered more prone to aspartimide formation than highly hindered esters like O-1-adamantyl or trityl-based groups.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a standard cycle for the incorporation of an amino acid during Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-Asp(OBzl)-OH)
-
Peptide synthesis grade Dimethylformamide (DMF)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling reagents: e.g., HATU, HBTU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: Dichloromethane (DCM), DMF
-
Resin (e.g., Wang, Rink Amide)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.
Protocol for Cleavage of Peptides with Asp(OBzl)
The cleavage of the peptide from the resin and the removal of the benzyl side-chain protecting group require strong acidic conditions. This procedure is distinct from the milder TFA cleavage used for tBu-based protecting groups.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Cold diethyl ether
Procedure:
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Cleavage Reaction:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add scavengers (e.g., anisole) to the reaction vessel.
-
Cool the vessel in a dry ice/acetone bath.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Allow the reaction to proceed at 0°C for 1-2 hours with stirring.
-
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen.
-
Peptide Precipitation:
-
Wash the remaining resin and peptide with cold diethyl ether.
-
Triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
-
Peptide Isolation:
-
Filter and collect the crude peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Aspartimide Formation Side Reaction in Fmoc-SPPS
Caption: Mechanism of aspartimide formation during Fmoc-SPPS.
Conclusion
Fmoc-Asp(OBzl)-OH is a valuable reagent for the synthesis of therapeutic peptides, particularly when strategies requiring differential cleavage of side-chain protecting groups are employed. While its use necessitates strong acid cleavage conditions, a thorough understanding of the potential for aspartimide formation and the implementation of appropriate synthetic and purification strategies can lead to the successful production of complex and therapeutically relevant peptides. For syntheses where TFA-lability of all protecting groups is desired, alternative protecting groups for the aspartic acid side chain that minimize aspartimide formation, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, should be considered. The choice of the protecting group should be made based on the specific peptide sequence, the overall synthetic strategy, and the potential for side reactions.
References
The Strategic Role of Fmoc-Asp(OBzl)-OH in Advanced Protein Engineering and Modification
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Fmoc-Asp(OBzl)-OH, or N-α-Fmoc-L-aspartic acid β-benzyl ester, is a pivotal building block in the field of protein engineering and modification. Its strategic application in solid-phase peptide synthesis (SPPS) allows for the precise incorporation of aspartic acid residues into synthetic peptides and proteins. The benzyl (Bzl) ester protecting group on the β-carboxyl function of aspartic acid offers a unique set of properties that can be leveraged for complex peptide synthesis and site-specific modifications. These application notes provide a comprehensive overview of the utility of Fmoc-Asp(OBzl)-OH, comparative data on its performance, and detailed protocols for its use.
Application Notes
Introduction to Fmoc-Asp(OBzl)-OH in Peptide Synthesis
Fmoc-Asp(OBzl)-OH is an amino acid derivative where the alpha-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain carboxyl group is protected by the acid-labile benzyl (Bzl) group. This orthogonal protection scheme is fundamental to its application in Fmoc-based SPPS, allowing for the selective deprotection of the α-amino group for peptide chain elongation without affecting the side-chain protection.
The OBzl group is considered a "quasi-orthogonal" protecting group in the context of the standard Fmoc/tBu strategy. While the Fmoc group is removed by a base (e.g., piperidine), both the tert-butyl (tBu) and benzyl (Bzl) based side-chain protecting groups are removed by acid (e.g., trifluoroacetic acid, TFA). However, the Bzl group is more labile to milder acids than the tBu group, offering possibilities for selective deprotection.
Key Features and Applications
-
Building Block in SPPS: The primary application of Fmoc-Asp(OBzl)-OH is as a standard building block for introducing aspartic acid residues during automated or manual Fmoc SPPS.
-
Management of Aspartimide Formation: A significant challenge in the synthesis of peptides containing aspartic acid is the base-catalyzed formation of a cyclic aspartimide intermediate during Fmoc deprotection. This can lead to the formation of undesired β-aspartyl peptides and racemization. While the tert-butyl ester [Fmoc-Asp(OtBu)-OH] is commonly used to minimize this side reaction due to its steric bulk, Fmoc-Asp(OBzl)-OH can also be employed, particularly in sequences less prone to this side reaction or when alternative deprotection strategies are planned.
-
Selective Side-Chain Deprotection: The differential acid lability between the OBzl group and more acid-stable protecting groups (like tBu) can be exploited for selective side-chain deprotection, enabling on-resin modifications such as cyclization or conjugation. However, it's important to note that the Bzl group is partially removed by TFA, which requires careful consideration during the final cleavage from the resin.[1]
-
Synthesis of Protected Peptide Fragments: The use of Fmoc-Asp(OBzl)-OH is compatible with cleavage conditions from highly acid-sensitive resins (e.g., 2-chlorotrityl chloride resin), allowing for the synthesis of fully protected peptide fragments that can be used in segment condensation strategies.
Challenges and Mitigation Strategies
The principal challenge associated with the use of aspartic acid derivatives in Fmoc-SPPS is aspartimide formation. This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ser, or Asp-Asn motifs. The rate of aspartimide formation is influenced by the steric bulk of the side-chain protecting group, the base used for Fmoc deprotection, and the reaction temperature.
Strategies to Minimize Aspartimide Formation:
-
Use of Bulky Protecting Groups: For sequences highly prone to aspartimide formation, the use of bulkier protecting groups such as OtBu or more advanced trialkylmethyl esters like 3-ethyl-3-pentyl (OEpe), 4-n-propyl-4-heptyl (OPhp), and 5-n-butyl-5-nonyl (OBno) is recommended.[2][3]
-
Modification of Deprotection Conditions: Using a less nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in place of piperidine for Fmoc removal can sometimes reduce aspartimide formation, although DBU itself can catalyze this side reaction.[4] The addition of HOBt to the piperidine deprotection solution has also been shown to reduce aspartimide formation.[4]
-
Backbone Protection: The use of dipeptides with a backbone protecting group, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb (2,4-dimethoxybenzyl) protects the backbone amide nitrogen, is a highly effective strategy to prevent the cyclization reaction.
Quantitative Data Presentation
The choice of the aspartic acid side-chain protecting group significantly impacts the purity and yield of the final peptide, primarily by influencing the extent of aspartimide formation. The following tables summarize comparative data on the performance of different Fmoc-Asp derivatives.
| Parameter | Fmoc-Asp(OtBu)-OH | Fmoc-Asp(OBzl)-OH | Fmoc-Asp(OMpe)-OH | Fmoc-Asp(OBno)-OH |
| Primary Function | Side-chain carboxyl protection | Side-chain carboxyl protection | Side-chain carboxyl protection | Side-chain carboxyl protection |
| Key Advantage | Standard, well-established, good suppression of aspartimide formation. | Compatible with Boc/Bzl strategies. | Enhanced suppression of aspartimide formation. | Superior suppression of aspartimide formation. |
| Prevention of Aspartimide Formation | Prone to aspartimide formation in sensitive sequences (e.g., Asp-Gly). | Susceptible to aspartimide formation. | More effective at preventing aspartimide formation than OtBu. | Highly effective at preventing aspartimide formation. |
| Cleavage Conditions | Standard TFA cleavage cocktails. | Cleavable with strong acids like HF or TFMSA; partially cleaved by TFA. | Standard TFA cleavage cocktails. | Standard TFA cleavage cocktails. |
| Cost-Effectiveness | Generally cost-effective. | Cost-effective. | Higher cost than OtBu and OBzl. | Higher cost than OtBu and OBzl. |
| Peptide Sequence | Protecting Group | Crude Purity (%) | Aspartimide-Related Impurities (%) | Reference |
| VKDGYI | Fmoc-Asp(OtBu)-OH | ~30% | High | |
| VKDGYI | Fmoc-Asp(OMpe)-OH | ~50% | Moderate | |
| VKDGYI | Fmoc-Asp(OBno)-OH | >90% | Very Low | |
| (Gly²)-GLP-2 (33mer) | Fmoc-Asp(OtBu)-OH | Lower | Significant | |
| (Gly²)-GLP-2 (33mer) | Fmoc-Asp(OBno)-OH | Higher (25% increase in target peptide) | Negligible |
Experimental Protocols
Protocol 1: Standard Incorporation of Fmoc-Asp(OBzl)-OH in Fmoc SPPS
This protocol describes the manual incorporation of Fmoc-Asp(OBzl)-OH into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Asp(OBzl)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Asp(OBzl)-OH (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Allow the activation mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and by-products.
-
-
Monitoring Coupling Efficiency (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
Protocol 2: Cleavage and Deprotection of a Peptide Containing Asp(OBzl)
This protocol outlines the cleavage of the peptide from the resin and the removal of the OBzl and other side-chain protecting groups using a standard TFA-based cocktail.
Materials:
-
Peptide-resin (fully synthesized and N-terminally deprotected)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane - TIPS, water, 1,2-ethanedithiol - EDT)
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Wash the final peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common cocktail is "Reagent K": TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5, v/v/w/v/v). For peptides containing Asp(OBzl), a standard cocktail of TFA/TIPS/water (95:2.5:2.5, v/v/v) can also be used, but be aware of potential partial cleavage of the OBzl group if other, more acid-stable groups need to remain.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Slowly add the TFA solution to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
-
Peptide Isolation:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold ether 2-3 more times to remove scavengers and residual protecting groups.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Asp(OBzl)-OH.
Caption: Pathway of Aspartimide Formation during Fmoc-SPPS.
These notes and protocols provide a foundational understanding for the effective use of Fmoc-Asp(OBzl)-OH in protein engineering and modification. For critical applications, especially in the synthesis of long or difficult peptide sequences, a careful evaluation of the potential for aspartimide formation and the selection of the most appropriate protecting group strategy are paramount for success.
References
- 1. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 2. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toward a Green SPPS: The Use of an Innovative Mesoporous pDVB Support for Environmentally Friendly Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
Application Notes and Protocols for Recommended Coupling Reagents for Fmoc-Asp(OBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of aspartic acid residues into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS) presents unique challenges. The primary obstacle is the propensity for base-catalyzed aspartimide formation, which can lead to a mixture of α- and β-peptides, racemization, and piperidide adducts, complicating purification and reducing the yield of the desired product.[1] The choice of coupling reagent and conditions is therefore critical to mitigate this side reaction and ensure high coupling efficiency.
This document provides a detailed guide to the recommended coupling reagents for Fmoc-Asp(OBzl)-OH, summarizing comparative data and presenting detailed experimental protocols to aid in the successful synthesis of aspartic acid-containing peptides.
Recommended Coupling Reagents
The selection of a coupling reagent for Fmoc-Asp(OBzl)-OH should balance high reactivity to ensure complete acylation with mild conditions to prevent side reactions. Modern coupling reagents are broadly categorized into uronium/aminium salts, phosphonium salts, and carbodiimides used with additives.
1. Uronium/Aminium Salts: These reagents are highly reactive and are often the first choice for difficult couplings. They rapidly form activated esters, leading to efficient amide bond formation.[2]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Widely regarded as one of the most efficient coupling reagents, HATU reacts quickly and is known to suppress racemization better than its HOBt-based counterpart, HBTU.[3] It is particularly recommended for sterically hindered amino acids and sequences prone to aggregation.[4] However, if used in excess, it can cause guanidinylation of the free N-terminal amine.
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HCTU offers coupling efficiency comparable to HATU in many cases and is a more cost-effective and reportedly less allergenic alternative.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a third-generation uronium reagent based on Oxyma, COMU is a safer and highly efficient alternative to benzotriazole-based reagents, as it is not explosive. It shows coupling efficiencies comparable to HATU, requires only one equivalent of base, and its byproducts are more water-soluble, which simplifies purification.
2. Carbodiimides with Additives: This classic approach remains a robust and cost-effective option. The carbodiimide activates the carboxylic acid, which then reacts with an additive to form a more stable, reactive ester.
-
DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetate): This combination is highly recommended. DIC is favored in automated SPPS because its urea byproduct is soluble in common washing solvents like isopropanol. Oxyma has emerged as a superior alternative to the potentially explosive HOBt and HOAt. It provides high coupling rates with low racemization and can also help suppress aspartimide formation. The combination of DIC/Oxyma is a powerful, safe, and economical choice.
Data Presentation: Comparison of Coupling Reagent Systems
The following table summarizes the performance of recommended coupling reagents for challenging peptide syntheses, providing a basis for selection.
| Coupling Reagent System | Base | Typical Equivalents (AA:Reagent:Base) | Coupling Efficiency / Yield | Racemization / Epimerization | Key Considerations |
| HATU | DIPEA or Collidine | 1 : 0.95 : 2 | High to Very High | Low | Excellent for hindered couplings; potential for N-terminal guanidinylation if used in excess. |
| HCTU | DIPEA or NMM | 1 : 1 : 2 | High | Low | Comparable efficiency to HATU but more cost-effective. |
| COMU | DIPEA or NMM | 1 : 1 : 1 | High to Very High | Low | Safer non-explosive alternative to HATU/HBTU; requires less base. |
| DIC / Oxyma | N/A (or catalytic base) | 1 : 1 : 1 | High | Very Low | Excellent for minimizing racemization; cost-effective; soluble urea byproduct. |
| HBTU | DIPEA or NMM | 1 : 1 : 2 | Good to High | Low (with HOBt) | Widely used and effective, but generally less reactive than HATU for difficult couplings. |
Data compiled from studies on various model peptides and sterically hindered systems. Performance may vary depending on the specific peptide sequence.
Strategies to Minimize Aspartimide Formation
While choosing an appropriate coupling reagent is crucial, other factors can significantly impact the formation of aspartimide side products.
-
Modified Deprotection: The piperidine used for Fmoc removal is the primary trigger for aspartimide formation. Adding 0.1 M HOBt or, preferably, 0.1 M Oxyma Pure to the 20% piperidine/DMF deprotection solution can significantly suppress this side reaction.
-
Use of Bulky Side-Chain Protecting Groups: Although the topic specifies Fmoc-Asp(OBzl)-OH, it is worth noting that using sterically bulkier side-chain esters like O-t-butyl (OtBu) can hinder the intramolecular cyclization.
-
Temperature Control: For particularly sensitive sequences, performing the synthesis at a lower temperature can reduce the rate of aspartimide formation.
Experimental Protocols
The following are generalized protocols for manual solid-phase peptide synthesis. Reagent equivalents should be calculated based on the initial loading of the resin.
Protocol 1: Coupling of Fmoc-Asp(OBzl)-OH using HATU
This protocol is recommended for achieving high coupling efficiency, especially for difficult sequences.
Materials:
-
Fmoc-Asp(OBzl)-OH
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
20% Piperidine in DMF (with or without 0.1M Oxyma Pure)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: a. Drain the DMF from the swollen resin. b. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. c. Drain the solution. Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15-20 minutes. d. Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation and Coupling: a. In a separate vessel, dissolve Fmoc-Asp(OBzl)-OH (3-5 equivalents) and HATU (2.9-4.9 equivalents) in DMF. b. Add DIPEA (6-10 equivalents) to the solution. c. Allow the mixture to pre-activate for 1-3 minutes at room temperature. d. Add the activated amino acid solution to the deprotected resin. e. Agitate the reaction mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, a second coupling (double coupling) may be necessary. Repeat step 3.
Protocol 2: Coupling of Fmoc-Asp(OBzl)-OH using DIC/Oxyma
This protocol is a cost-effective and highly efficient method that minimizes racemization.
Materials:
-
Fmoc-Asp(OBzl)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
20% Piperidine in DMF (with or without 0.1M Oxyma Pure)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation & Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling: a. In a separate vessel, dissolve Fmoc-Asp(OBzl)-OH (3-5 equivalents) and Oxyma Pure (3-5 equivalents) in DMF. b. Add this solution to the deprotected resin in the reaction vessel. c. Add DIC (3-5 equivalents) to the reaction vessel. d. Agitate the reaction mixture at room temperature for 1-4 hours. Note: Pre-activation is generally not required, but a short pre-activation of a few minutes can be performed if desired.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Monitoring (Optional): Perform a Kaiser test. If the coupling is incomplete, a second coupling can be performed by repeating step 2.
Mandatory Visualizations
Caption: A typical cycle in Fmoc solid-phase peptide synthesis (SPPS).
Caption: General mechanism of amide bond formation using a coupling reagent.
Caption: The side reaction pathway of aspartimide formation in SPPS.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Deprotection of Fmoc-Asp(OBzl)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the deprotection of Fmoc-Asp(OBzl)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge encountered during the Fmoc deprotection of Asp(OBzl)-OH?
The main challenge is the base-catalyzed formation of a succinimide ring, known as aspartimide.[1] This intramolecular cyclization is a significant side reaction that can lead to the formation of difficult-to-separate impurities, including α- and β-peptides, as well as racemization of the aspartic acid residue.[2][3]
Q2: Which factors influence the rate of aspartimide formation?
Several factors can increase the likelihood of aspartimide formation:
-
Peptide Sequence: Asp-Gly and Asp-Ser sequences are particularly susceptible due to the lack of steric hindrance from the adjacent amino acid.[3]
-
Base Strength: Stronger bases and prolonged exposure to basic conditions accelerate the reaction.[3]
-
Temperature: Elevated temperatures can increase the rate of both deprotection and aspartimide formation.
-
Solvent: The polarity of the solvent can influence the reaction rates.
Q3: How can I monitor the completion of the Fmoc deprotection reaction?
The completion of the deprotection can be monitored qualitatively and quantitatively:
-
Qualitative: The Kaiser test can be used to detect the presence of free primary amines on the resin after deprotection. A positive result (blue color) indicates successful deprotection.
-
Quantitative: The release of the dibenzofulvene-piperidine adduct can be monitored by UV-Vis spectroscopy at approximately 301 nm. The deprotection is considered complete when the absorbance returns to the baseline. HPLC analysis of a small, cleaved sample of the peptide-resin can also be used to check for the presence of any remaining Fmoc-protected peptide.
Q4: Is it possible to completely eliminate aspartimide formation when using Fmoc-Asp(OBzl)-OH?
While completely eliminating aspartimide formation can be challenging with standard protocols, it can be significantly minimized to acceptable levels by optimizing the deprotection conditions. This includes using milder bases, shorter reaction times, and adding acidic additives to the deprotection solution. For sequences that are highly prone to this side reaction, using alternative, more sterically hindered protecting groups on the aspartic acid side chain may be considered.
Troubleshooting Guides
Issue 1: Incomplete Fmoc Deprotection
Symptoms:
-
Negative or weak Kaiser test result after deprotection.
-
Presence of the Fmoc-protected peptide in the HPLC analysis of the crude product.
-
Observation of deletion sequences (peptide missing one or more amino acids) in the final product mass spectrometry analysis.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Deprotection Time | Increase the deprotection time in increments of 5 minutes or perform a second deprotection step. Monitor completion using a Kaiser test or UV-Vis spectroscopy. |
| Steric Hindrance | For sterically hindered sequences, consider using a stronger deprotection cocktail, such as one containing 1-2% DBU. Use with caution as this may increase aspartimide formation. |
| Peptide Aggregation on Resin | Swell the resin adequately before synthesis. If aggregation is suspected, consider using a solvent with better swelling properties or performing the deprotection at a slightly elevated temperature (e.g., 30-35°C). |
| Low Reagent Concentration | Ensure the piperidine solution is at the correct concentration (typically 20% v/v in DMF). |
Issue 2: High Levels of Aspartimide Formation
Symptoms:
-
Presence of extra peaks in the HPLC chromatogram of the crude product, often close to the main product peak.
-
Mass spectrometry data showing species with the same mass as the desired peptide but with different fragmentation patterns, indicative of iso-aspartyl peptides.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Prolonged Exposure to Base | Minimize deprotection times to the minimum required for complete Fmoc removal. Monitor the reaction closely. |
| Deprotection Reagent is Too Basic | Switch to a weaker base such as 50% piperazine in DMF or 20% dipropylamine in DMF. |
| High Reaction Temperature | Perform the deprotection at room temperature unless a slight increase is necessary to overcome aggregation. |
| Susceptible Peptide Sequence (e.g., Asp-Gly) | Add an acidic additive to the deprotection solution, such as 0.1 M HOBt or 1% formic acid, to buffer the basicity. |
Data Presentation
Table 1: Comparison of Deprotection Times and Efficacy for a Sterically Hindered Amino Acid (Fmoc-Val-OH) *
| Deprotection Reagent | Concentration | Solvent | t1/2 (s) | Time for 99.9% Deprotection (min) | Reference |
| Piperidine | 20% | DMF | 7 | 1.5 | |
| Piperidine | 5% | DMF | 39 | 8.6 | |
| Piperazine | 5% | DMF | 50 | 11.0 | |
| Piperazine + DBU | 5% + 2% | DMF | 4 | < 1.0 |
*Note: This data for Fmoc-Val-OH provides a representative comparison of deprotection kinetics. The deprotection of Fmoc-Asp(OBzl)-OH may exhibit different kinetics but follows similar trends.
Table 2: Effect of Deprotection Conditions on Aspartimide Formation for an Asp-Gly Sequence *
| Deprotection Reagent | Additive | Aspartimide Formation (%) |
| 20% Piperidine in DMF | None | 10 - 50+ |
| 20% Piperidine in DMF | 0.1 M HOBt | 5 - 15 |
| 50% Piperazine in DMF | None | < 10 |
| 2% DBU / 5% Piperazine in DMF | 1% Formic Acid | Significantly Reduced |
*Note: This data is representative for standard Fmoc-Asp(OtBu)-OH in sensitive sequences and will vary based on the full peptide sequence and reaction conditions. The trend of reduced aspartimide formation with additives and weaker bases is applicable to Fmoc-Asp(OBzl)-OH.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Reaction: Gently agitate the resin for 10-20 minutes at room temperature. For sequences containing Asp(OBzl), an initial treatment of 10 minutes is recommended.
-
Monitoring: Perform a Kaiser test on a few beads of resin. If the test is positive (blue beads), proceed to the washing step. If negative or weak, continue agitation for another 5-10 minutes and re-test.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 minute) to remove all traces of piperidine and the dibenzofulvene adduct.
Protocol 2: Modified Fmoc Deprotection to Suppress Aspartimide Formation
-
Reagent Preparation: Prepare a fresh deprotection solution of 20% (v/v) piperidine in DMF containing 0.1 M 1-Hydroxybenzotriazole (HOBt).
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the deprotection solution to the resin.
-
Reaction: Gently agitate the resin for 2 x 10 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 minute).
Protocol 3: Monitoring Fmoc Deprotection by HPLC
-
Sample Collection: After the desired deprotection time, take a small sample of the peptide-resin (approx. 2-5 mg).
-
Washing: Wash the resin sample thoroughly with DMF and then with dichloromethane (DCM). Dry the resin under vacuum.
-
Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 1-2 hours.
-
Work-up: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by reverse-phase HPLC. Compare the chromatogram to a sample of the fully Fmoc-protected peptide to determine the extent of deprotection.
Mandatory Visualization
Caption: Experimental workflow for Fmoc deprotection in SPPS.
Caption: Simplified mechanism of Fmoc deprotection by piperidine.
Caption: Pathway of base-catalyzed aspartimide formation.
Caption: Troubleshooting decision tree for deprotection issues.
References
Addressing challenges with Fmoc-Asp(OBzl)-OH in automated synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Fmoc-Asp(OBzl)-OH in automated solid-phase peptide synthesis (SPPS). The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge associated with using Fmoc-Asp(OBzl)-OH in automated Fmoc-SPPS?
The main challenge is the formation of a succinimide ring, known as an aspartimide, which is a significant side reaction.[1][2] This intramolecular cyclization is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine) and can also be promoted by acidic conditions.[1][3] The benzyl ester (OBzl) protecting group is more susceptible to aspartimide formation compared to other protecting groups like cyclohexyl esters.
Q2: What are the consequences of aspartimide formation?
Aspartimide formation can lead to several undesirable outcomes that compromise the purity and yield of the target peptide:
-
Chain Termination: The formation of a stable piperazine-2,5-dione can occur, leading to the termination of the peptide chain.
-
Formation of Impurities: The aspartimide ring can be opened by nucleophiles, such as piperidine or water, to form a mixture of α- and β-aspartyl peptides.
-
Racemization: The chiral center of the aspartic acid residue can epimerize during aspartimide formation, leading to the incorporation of D-Asp instead of L-Asp. These resulting diastereomers are often difficult to separate from the desired peptide by HPLC.
Q3: Which peptide sequences are most susceptible to aspartimide formation?
Sequences where the amino acid C-terminal to the aspartic acid residue has a small, unhindered side chain are particularly prone to this side reaction. The most problematic sequences are Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Ala.
Q4: How does temperature affect aspartimide formation?
Elevated temperatures, often used in microwave-assisted peptide synthesis, significantly accelerate the rate of aspartimide formation. Careful control of temperature is crucial to minimize this side reaction.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and mitigate aspartimide formation when using Fmoc-Asp(OBzl)-OH.
Problem: Significant aspartimide-related impurities are detected in the crude peptide.
Below is a troubleshooting workflow to address this issue, starting with simple modifications and progressing to more advanced strategies.
Data Presentation: Comparison of Aspartic Acid Protecting Groups
The choice of the side-chain protecting group for aspartic acid has a significant impact on the extent of aspartimide formation. The following table summarizes quantitative data from a study on the model peptide VKDGYI, which is highly prone to this side reaction. The data shows the percentage of the desired peptide remaining after extended treatment with 20% piperidine in DMF.
| Protecting Group | Desired Peptide (%) | Aspartimide-Related Byproducts (%) | Reference |
| OtBu (tert-Butyl) | 45.3 | 54.7 | |
| OMpe (3-Methylpent-3-yl) | 85.1 | 14.9 | |
| OEpe (3-Ethyl-3-pentyl) | 94.7 | 5.3 | |
| OPhp (4-Propyl-4-heptyl) | 97.8 | 2.2 | |
| OBno (5-Butyl-5-nonyl) | 99.1 | 0.9 | |
| CSY (Cyanosulfurylide) | >99 | <1 |
Experimental Protocols
Protocol 1: Modified Fmoc Deprotection with HOBt
This protocol aims to reduce the basicity of the deprotection solution, thereby slowing down the rate of aspartimide formation.
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M 1-hydroxybenzotriazole (HOBt) in N,N-dimethylformamide (DMF).
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the deprotection solution to the resin.
-
Reaction: Agitate the resin gently for 10-20 minutes. Perform this step twice.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times).
Protocol 2: Use of Sterically Hindered Protecting Groups (e.g., Fmoc-Asp(OBno)-OH)
This strategy involves replacing the standard Fmoc-Asp(OtBu)-OH or the problematic Fmoc-Asp(OBzl)-OH with a bulkier alternative to sterically hinder the intramolecular cyclization.
-
Amino Acid Activation: Dissolve Fmoc-Asp(OBno)-OH (1.5-3 equivalents) and a coupling reagent (e.g., HBTU, 1.45 equivalents) in DMF. Add a base (e.g., DIPEA, 3 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF, Dichloromethane (DCM), and then DMF.
Protocol 3: Backbone Protection using a Dmb-dipeptide
For highly susceptible sequences like Asp-Gly, using a pre-formed dipeptide with a backbone protecting group on the Gly residue can completely prevent aspartimide formation.
-
Dipeptide Activation: Dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (1.5 equivalents) and an activating agent (e.g., HATU, 1.45 equivalents) in DMF. Add a base (e.g., DIPEA, 3 equivalents) and pre-activate for 2-5 minutes.
-
Coupling: Add the activated dipeptide solution to the deprotected N-terminal of the peptide-resin.
-
Reaction: Allow the coupling to proceed for 2-4 hours. Monitor the reaction for completion using a Kaiser test.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Cleavage: The Dmb group is removed during the final TFA cleavage. It is recommended to use scavengers like triisopropylsilane (TIS) in the cleavage cocktail.
Protocol 4: Synthesis with Cyanosulfurylide (CSY) Protected Aspartic Acid
This novel protecting group masks the carboxylic acid with a stable C-C bond, completely preventing aspartimide formation under basic conditions.
-
Coupling of Fmoc-Asp(CSY)-OH: Couple Fmoc-Asp(CSY)-OH using standard coupling protocols (e.g., HCTU as the coupling reagent in DMF).
-
Peptide Elongation: Continue with the standard automated SPPS cycles.
-
On-resin CSY Deprotection (Post-synthesis):
-
Wash the fully assembled peptide-resin with DMF.
-
Prepare a solution of N-chlorosuccinimide (NCS) in a mixture of acetonitrile and aqueous buffer.
-
Treat the resin with the NCS solution to cleave the CSY group. The reaction is typically fast.
-
Wash the resin extensively with DMF and DCM before proceeding to final cleavage from the resin.
-
-
Final Cleavage: Cleave the peptide from the resin using a standard TFA cocktail.
References
Technical Support Center: Synthesis of Peptides Containing Asp(OBzl)
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of peptides containing Aspartic acid with a Benzyl ester side-chain protection (Asp(OBzl)).
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when synthesizing peptides with Asp(OBzl) and how does it affect my yield?
A1: The most significant side reaction is the formation of aspartimide.[1][2][3] This occurs when the nitrogen atom of the peptide backbone attacks the carbonyl group of the Asp(OBzl) side chain, forming a five-membered succinimide ring. This reaction is particularly promoted by the basic conditions used for Fmoc-group removal, such as treatment with piperidine.[1][4] Aspartimide formation leads to several undesirable outcomes that drastically reduce the yield of the target peptide:
-
Formation of β-peptides: The aspartimide ring can be opened by a nucleophile (like piperidine or water) at either the α- or β-carbonyl group, leading to a mixture of α- and β-aspartyl peptides.
-
Racemization: The α-carbon of the aspartimide intermediate is prone to epimerization.
-
Chain termination: Formation of piperidide adducts can cap the peptide chain, preventing further elongation.
-
Difficult purification: The resulting mixture of closely related impurities is often difficult to separate from the desired peptide, leading to low recovery yields.
The propensity for aspartimide formation is highly dependent on the amino acid sequence, with Asp-Gly, Asp-Asn, and Asp-Cys motifs being particularly problematic.
Q2: Can the choice of coupling reagent impact the yield and purity of my Asp(OBzl)-containing peptide?
A2: Yes, the choice of coupling reagent is crucial, especially for sterically hindered amino acids or sequences prone to aggregation. While the primary issue with Asp(OBzl) is aspartimide formation during deprotection, inefficient coupling can also lead to deletion sequences and lower yields. For difficult couplings, highly efficient aminium/uronium salt-based reagents like HATU, HCTU, or COMU are recommended. These reagents rapidly form reactive activated esters, promoting efficient peptide bond formation. However, it is important to note that some uronium reagents can cause guanidinylation of the N-terminus if used in excess.
Q3: Are there specific cleavage conditions I should use for peptides containing Asp(OBzl)?
A3: The cleavage of the benzyl (Bzl) protecting group from Asp(OBzl) requires strong acid, typically Trifluoroacetic Acid (TFA). A standard cleavage cocktail for peptides without particularly sensitive residues is a mixture of TFA, water, and Triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v). TIS acts as a scavenger to trap the benzyl cations released during cleavage, preventing re-alkylation of sensitive residues like Tryptophan or Methionine. If your peptide contains other sensitive residues like Cys, Met, or Trp, a more complex cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary to prevent various side reactions. Prolonged acid treatment during cleavage can also cleave sensitive peptide bonds, such as Asp-Pro.
Troubleshooting Guide
Problem 1: Low yield and multiple peaks in HPLC after synthesis of an Asp-Gly sequence.
This is a classic sign of significant aspartimide formation. The Asp-Gly sequence is highly susceptible to this side reaction due to the lack of steric hindrance from the glycine residue.
Solution 1.1: Modify Fmoc-Deprotection Conditions
The rate of aspartimide formation is highly dependent on the base used for Fmoc removal.
-
Use a Weaker Base: Replacing piperidine with a weaker base like 50% morpholine in DMF can significantly reduce aspartimide formation. However, Fmoc removal may be slower and require longer reaction times.
-
Add an Acidic Additive: Adding an acid scavenger like 0.1 M 1-Hydroxybenzotriazole (HOBt) to the 20% piperidine/DMF deprotection solution can help neutralize the basicity and suppress the side reaction.
Solution 1.2: Use a Bulkier Side-Chain Protecting Group
Increasing the steric bulk of the ester protecting group on the Asp side chain can hinder the nucleophilic attack that initiates aspartimide formation. While Asp(OBzl) is commonly used, alternatives may offer better protection in problematic sequences.
| Protecting Group on Asp | % Desired Peptide (VKDGYI model) | % Aspartimide Formation |
| O-tert-butyl ester (OtBu) | Low (data varies) | High |
| O-Menthyl ester (OMpe) | Higher | Reduced |
| β-(2,3,4-trimethyl-pent-3-yl) ester | Significantly Higher | Significantly Reduced |
| O-bornyl ester (OBno) | High | Low |
| Data is sequence-dependent and for illustrative purposes. |
Solution 1.3: Employ Backbone Protection
This strategy prevents the backbone amide nitrogen from acting as a nucleophile. This is typically achieved by introducing a temporary protecting group on the nitrogen of the amino acid following the Asp residue.
-
Use a Dipeptide Building Block: Using a pre-formed dipeptide building block like Fmoc-L-Asp(OtBu)-DmbGly-OH, where Dmb (2,4-dimethoxybenzyl) protects the glycine's amide nitrogen, is highly effective at preventing aspartimide formation in Asp-Gly sequences. The Dmb group is cleaved during the final TFA treatment.
Problem 2: Incomplete coupling or deletion sequences observed at the Asp(OBzl) residue.
This issue can arise from steric hindrance or peptide aggregation on the solid support.
Solution 2.1: Optimize Coupling Protocol
-
Increase Reagent Concentration: Using a higher concentration (e.g., 0.5 M) of the amino acid and coupling reagents can increase the reaction rate.
-
Perform a Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of activated amino acid to ensure the reaction goes to completion.
-
Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent such as HATU or HCTU, especially if you are using a less reactive one like HBTU.
Experimental Protocols
Protocol 1: Optimized Fmoc-Deprotection to Minimize Aspartimide Formation
This protocol uses HOBt as an additive in the piperidine deprotection solution.
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Reagent Preparation: Prepare the deprotection solution: 20% (v/v) piperidine and 0.1 M HOBt in DMF.
-
Pre-Wash: Drain the swelling solvent and wash the resin with DMF (3x).
-
Fmoc-Deprotection: Add the deprotection solution to the resin and agitate for 10 minutes. Drain.
-
Second Deprotection: Add fresh deprotection solution and agitate for another 10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5x) to remove all traces of piperidine and HOBt. The resin is now ready for the next coupling step.
Protocol 2: Standard Coupling using HATU
This protocol is for coupling an amino acid, including Fmoc-Asp(OBzl)-OH, to the deprotected peptide-resin.
-
Reagent Preparation: In a separate vessel, prepare the activation solution:
-
Fmoc-amino acid (3-5 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
N,N-diisopropylethylamine (DIPEA) (6-10 equivalents)
-
Dissolve in a minimal amount of DMF.
-
-
Pre-activation: Allow the mixture to stand for 1-5 minutes to pre-activate the amino acid.
-
Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored with a Kaiser test.
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times).
Protocol 3: Cleavage of Peptide from Resin using TFA/TIS/H₂O
This protocol is a general method for cleaving peptides that do not contain highly sensitive residues like unprotected Cys or Met.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with Dichloromethane (DCM) (3x) and dry under vacuum.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS (v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Isolation: Filter the cleavage mixture to separate the resin beads, collecting the filtrate in a cold centrifuge tube.
-
Resin Wash: Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitation: Add cold methyl-t-butyl ether (MTBE) or diethyl ether (at least 10 times the volume of the filtrate) to the collected filtrate to precipitate the crude peptide.
-
Centrifugation: Cool the mixture at -20°C for at least 30 minutes, then centrifuge to pellet the peptide.
-
Washing and Drying: Decant the ether, wash the peptide pellet with more cold ether, and dry the final product under vacuum.
Visualizations
Caption: Base-catalyzed pathway of aspartimide formation.
Caption: Troubleshooting workflow for low peptide yield.
References
Technical Support Center: Fmoc-Asp(OBzl)-OH Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Fmoc-Asp(OBzl)-OH, particularly in the context of base choice during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue associated with Fmoc-Asp(OBzl)-OH during SPPS?
The main stability concern for Fmoc-Asp(OBzl)-OH during Fmoc-SPPS is its susceptibility to base-catalyzed aspartimide formation.[1][2] This intramolecular cyclization occurs when the backbone amide nitrogen of the adjacent amino acid residue attacks the benzyl ester side-chain of the aspartic acid. This reaction is particularly pronounced during the repetitive basic treatments required for Fmoc group removal.[1]
Q2: How does the choice of base for Fmoc deprotection impact the stability of the Asp(OBzl) residue?
The choice of base significantly influences the rate of aspartimide formation. Stronger bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), tend to accelerate this side reaction more than weaker bases.[2] Piperidine, the most commonly used base for Fmoc deprotection, is known to induce aspartimide formation.[1] Weaker bases like morpholine can reduce the incidence of this side reaction, but may not be efficient enough for complete Fmoc removal in all cases.
Q3: How does the Benzyl (Bzl) protecting group compare to other common side-chain protecting groups for Aspartic Acid in terms of stability?
The Benzyl (Bzl) protecting group is generally considered to be more susceptible to aspartimide formation compared to more sterically hindered protecting groups like tert-Butyl (OtBu) and other advanced protecting groups such as 3-methylpent-3-yl (OMpe) or 5-n-butyl-5-nonyl (OBno). The increased steric bulk of these alternative groups physically hinders the intramolecular cyclization, thus enhancing stability under basic conditions.
Q4: What are the consequences of aspartimide formation?
Aspartimide formation is a detrimental side reaction that can lead to a mixture of unwanted by-products. The cyclic aspartimide intermediate can be opened by nucleophiles (like piperidine or water) to form both α- and β-aspartyl peptides. This process can also lead to racemization at the α-carbon of the aspartic acid residue. These by-products often have similar masses and chromatographic properties to the desired peptide, making purification challenging and reducing the overall yield and purity of the final product.
Troubleshooting Guides
Issue 1: Presence of unexpected peaks with the same mass as the target peptide in HPLC/MS analysis.
-
Possible Cause: This is a strong indication of the formation of α- and β-aspartyl peptide isomers or D/L-epimers resulting from aspartimide formation.
-
Troubleshooting Steps:
-
Confirm Isomer Presence: If possible, use tandem MS (MS/MS) to fragment the peptide. Different fragmentation patterns can help distinguish between α- and β-aspartyl linkages.
-
Modify Fmoc Deprotection Conditions:
-
Switch to a Weaker Base: Replace the standard 20% piperidine in DMF with a milder base such as 50% morpholine in DMF or a solution containing dipropylamine (DPA). Weaker bases have been shown to significantly reduce the rate of aspartimide formation.
-
Add an Acidic Additive: Incorporate an acidic additive like 0.1 M 1-hydroxybenzotriazole (HOBt) or formic acid into the piperidine deprotection solution. This can help to lower the basicity of the solution and suppress aspartimide formation.
-
-
Reduce Base Exposure Time: Minimize the duration of the Fmoc deprotection steps to what is necessary for complete removal of the Fmoc group.
-
Consider Alternative Protecting Groups: For sequences that are highly prone to aspartimide formation (e.g., Asp-Gly, Asp-Asn, Asp-Ser), it is highly recommended to use a more sterically hindered protecting group for the aspartic acid side chain, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, in future syntheses.
-
Issue 2: Low yield of the desired peptide containing an Asp(OBzl) residue.
-
Possible Cause: Significant loss of product due to conversion into aspartimide-related by-products.
-
Troubleshooting Steps:
-
Analyze Crude Product: Carefully analyze the crude peptide by HPLC to quantify the extent of by-product formation.
-
Implement Backbone Protection: For particularly challenging sequences, consider using a backbone protection strategy. The use of a dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb (2,4-dimethoxybenzyl) protects the amide nitrogen of the subsequent glycine, can completely prevent aspartimide formation.
-
Optimize Coupling Conditions: Ensure that the coupling of the amino acid following the Asp(OBzl) residue is highly efficient to minimize the time the peptide is exposed to basic conditions in subsequent deprotection steps.
-
Data Presentation
While direct quantitative data comparing the stability of Fmoc-Asp(OBzl)-OH with a range of different bases is not extensively available in the literature, the following table provides a comparative overview of the performance of different side-chain protecting groups for aspartic acid when subjected to prolonged treatment with 20% piperidine in DMF. This data, derived from studies on the model peptide VKDXYI (where X=G, N, or R), illustrates the principle that increased steric hindrance of the protecting group significantly reduces aspartimide formation.
| Side-Chain Protecting Group | Peptide Sequence | % Target Peptide Remaining | % Aspartimide & Related By-products | % D-Aspartate | Reference |
| tert-Butyl (OtBu) | VKDG YI | 31.9 | 68.1 | 15.6 | |
| VKDN YI | 81.3 | 18.7 | 4.3 | ||
| VKDR YI | 87.0 | 13.0 | 2.9 | ||
| 3-methylpent-3-yl (OMpe) | VKDG YI | 69.1 | 30.9 | 6.8 | |
| VKDN YI | 96.6 | 3.4 | 1.1 | ||
| VKDR YI | 97.4 | 2.6 | 0.8 | ||
| 5-n-butyl-5-nonyl (OBno) | VKDG YI | 89.9 | 10.1 | 1.1 | |
| VKDN YI | 99.2 | 0.8 | 0.3 | ||
| VKDR YI | 99.3 | 0.7 | 0.2 |
Data is based on treatment of the resin-bound peptide with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.
-
Reagent Preparation: Prepare a solution of 20% (v/v) piperidine in DMF.
-
First Deprotection: Drain the DMF from the swelled resin and add the 20% piperidine solution. Agitate gently for 3-5 minutes.
-
Second Deprotection: Drain the piperidine solution and add a fresh aliquot of the 20% piperidine solution. Agitate for 15-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Protocol 2: Modified Fmoc Deprotection to Minimize Aspartimide Formation
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Reagent Preparation: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.
-
Deprotection: Drain the DMF and add the deprotection solution to the resin. Perform the deprotection in two steps as described in Protocol 1, or as a single step for a total of 20-25 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
Protocol 3: Analytical HPLC Method for Monitoring Aspartimide Formation
-
Sample Preparation: Cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC System: A reverse-phase HPLC system with a C18 column is typically used.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 95% Solvent B over 30-60 minutes is a common starting point. The gradient should be optimized to achieve good separation of the main product from any by-products.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Quantification: Integrate the peak areas of the desired peptide and any aspartimide-related by-products to determine their relative percentages. The identity of the peaks should be confirmed by mass spectrometry.
Visualizations
Caption: Base-catalyzed pathway of aspartimide formation from an Asp(OBzl) residue.
Caption: A logical workflow for troubleshooting aspartimide formation.
References
Validation & Comparative
A Head-to-Head Comparison: Fmoc-Asp(OBzl)-OH vs. Fmoc-Asp(OtBu)-OH in Modern Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of protecting groups for trifunctional amino acids is a critical decision that profoundly impacts peptide purity and yield. Aspartic acid, with its reactive side-chain carboxyl group, presents a notorious challenge due to the propensity for aspartimide formation. This guide provides an objective, data-supported comparison of two commonly utilized protected derivatives: Fmoc-Asp(OBzl)-OH and the more contemporary standard, Fmoc-Asp(OtBu)-OH.
The core of this comparison lies in the differing properties of the benzyl (Bzl) and tert-butyl (tBu) protecting groups and their respective performance during the cycles of Fmoc deprotection and final cleavage. While both serve to mask the β-carboxyl group of aspartic acid, their stability, cleavage conditions, and effectiveness in preventing side reactions vary significantly.
At a Glance: Key Performance Differences
| Parameter | Fmoc-Asp(OBzl)-OH | Fmoc-Asp(OtBu)-OH | Key Considerations |
| Primary Function | Side-chain carboxyl protection | Side-chain carboxyl protection | Both prevent the free carboxyl group from participating in unwanted reactions during peptide coupling. |
| Prevention of Aspartimide Formation | More susceptible to aspartimide formation due to lower steric hindrance. | Prone to aspartimide formation, but generally less so than OBzl, especially in problematic sequences (e.g., Asp-Gly, Asp-Asn).[1][2] | The bulkier tBu group offers better steric shielding of the side-chain carbonyl, reducing the likelihood of intramolecular cyclization.[1] |
| Cleavage Conditions | Traditionally removed with strong acids like anhydrous Hydrogen Fluoride (HF) or through catalytic hydrogenation (e.g., H₂/Pd on carbon).[3][4] TFA cleavage can be incomplete. | Cleaved with moderate to strong acids, typically Trifluoroacetic acid (TFA), concurrently with resin cleavage and other tBu-based protecting groups. | The harsh conditions required for Bzl group removal are often incompatible with standard Fmoc/tBu SPPS protocols. |
| Orthogonality in Fmoc-SPPS | Offers orthogonality if removed by catalytic hydrogenation, as this method does not affect tBu-based protecting groups or the TFA-labile resin linker. | Not orthogonal in a standard Fmoc/tBu strategy, as the OtBu group is cleaved under the same conditions as other tBu-based protecting groups and the resin linker. | Orthogonality allows for selective deprotection of the Asp side chain for on-resin modifications. |
| Side Reactions During Cleavage | Formation of benzyl cations can lead to alkylation of sensitive residues like Tryptophan and Tyrosine. Requires specific scavengers such as p-cresol or thioanisole. | Formation of tert-butyl cations can lead to t-butylation of sensitive residues. This is effectively managed by scavengers like triisopropylsilane (TIS). | Proper scavenger selection is crucial to prevent irreversible modification of the target peptide. |
| Cost-Effectiveness | Generally less expensive as a raw material. | Typically more expensive than the OBzl derivative. | The higher cost of Fmoc-Asp(OtBu)-OH is often justified by improved performance and reduced purification challenges. |
The Chemistry of Protection and Deprotection
The choice between the benzyl and tert-butyl protecting groups dictates the overall synthetic strategy, particularly the final cleavage and deprotection steps.
Caption: Comparative workflows for Fmoc/tBu and Fmoc/Bzl strategies.
The Persistent Challenge of Aspartimide Formation
Aspartimide formation is a significant side reaction in Fmoc-SPPS, occurring during the basic conditions of piperidine treatment for Fmoc group removal. The backbone amide nitrogen attacks the side-chain ester of aspartic acid, forming a succinimide intermediate. This intermediate can then reopen to yield the desired α-peptide, the isomeric β-peptide, or their racemized D-isomers, all of which are difficult to separate from the final product.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Assessing the Purity of Fmoc-Asp(OBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
The chemical and stereoisomeric purity of amino acid derivatives is paramount in the synthesis of peptides for research and therapeutic applications. For Fmoc-Asp(OBzl)-OH, a key building block in solid-phase peptide synthesis (SPPS), even minute impurities can lead to the generation of undesired peptide sequences, truncated products, or diastereomers, complicating purification and potentially altering the biological activity of the final peptide. This guide provides a comprehensive comparison of key analytical techniques for the rigorous purity assessment of Fmoc-Asp(OBzl)-OH, complete with experimental protocols and illustrative data to aid in method selection and implementation.
Comparison of Key Analytical Methods
A multi-faceted analytical approach, employing orthogonal techniques, is essential for a comprehensive evaluation of Fmoc-Asp(OBzl)-OH purity. Each method offers unique advantages in detecting different types of impurities. The primary techniques include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Chiral High-Performance Liquid Chromatography (Chiral HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Technique | Principle | Primary Application | Advantages | Limitations | Typical Purity Determination |
| RP-HPLC | Differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase based on hydrophobicity. | Determination of chemical purity; quantification of process-related impurities. | High resolution and sensitivity, robust and reproducible, excellent for routine quality control.[1] | May not separate enantiomers or structurally similar impurities; requires reference standards for impurity identification. | Relative purity based on the peak area percentage of the main component.[1] |
| Chiral HPLC | Enantioselective interaction between the chiral analyte and a chiral stationary phase (CSP). | Determination of enantiomeric purity; quantification of the D-enantiomer impurity. | The gold standard for separating and quantifying enantiomers with high precision.[1] | Requires specialized and often expensive chiral columns; method development can be complex.[1] | Enantiomeric excess (e.e.) calculated from the peak areas of the L- and D-enantiomers.[1] |
| qNMR | The intensity of an NMR signal is directly proportional to the number of corresponding nuclei. | Absolute purity determination without the need for a specific reference standard of the analyte. | A primary analytical method, provides structural information, and can detect and quantify a wide range of impurities, including residual solvents and water. | Lower sensitivity compared to HPLC, may not detect trace impurities; signal overlap can complicate quantification. | Absolute purity (w/w %) calculated by comparing the integral of an analyte signal to that of a certified internal standard of known purity. |
| LC-MS | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Identification of unknown impurities and confirmation of molecular weight. | High sensitivity and specificity; provides molecular weight information for each separated component, aiding in impurity identification. | Quantification can be less precise than HPLC with UV detection without appropriate standards; ion suppression effects can occur. | Primarily qualitative identification of impurities, though relative quantification is possible. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.
Reversed-Phase HPLC (RP-HPLC) for Chemical Purity
Objective: To separate and quantify Fmoc-Asp(OBzl)-OH from its process-related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation: Accurately weigh and dissolve the Fmoc-Asp(OBzl)-OH sample in a suitable solvent (e.g., 50:50 ACN/Water) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a typical starting point.
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity by dividing the peak area of the main Fmoc-Asp(OBzl)-OH peak by the total peak area of all peaks.
Chiral HPLC for Enantiomeric Purity
Objective: To separate and quantify the L-enantiomer (Fmoc-Asp(OBzl)-OH) from its D-enantiomer.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based, such as Lux Cellulose-2)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, for example, a mixture of Acetonitrile and 0.1% TFA in Water (e.g., 60:40 v/v). Degas the mobile phase.
-
Sample Preparation: Prepare a sample of Fmoc-Asp(OBzl)-OH at a concentration of approximately 1 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
-
Data Analysis: Identify and integrate the peaks corresponding to the D- and L-enantiomers. Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_L - Area_D) / (Area_L + Area_D)] * 100.
Quantitative ¹H NMR (qNMR) for Absolute Purity
Objective: To determine the absolute purity of Fmoc-Asp(OBzl)-OH using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of Fmoc-Asp(OBzl)-OH into a vial.
-
Accurately weigh an appropriate amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved signal of Fmoc-Asp(OBzl)-OH that does not overlap with impurity or solvent signals.
-
Integrate a well-resolved signal of the internal standard.
-
Calculate the purity (w/w %) using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Objective: To identify the molecular weights of impurities present in the Fmoc-Asp(OBzl)-OH sample.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
LC Method: Use the same or a similar RP-HPLC method as described for chemical purity analysis.
-
MS Detection:
-
Acquire mass spectra in positive and/or negative ion mode over a relevant mass range (e.g., m/z 100-1000).
-
The expected [M+H]⁺ ion for Fmoc-Asp(OBzl)-OH is m/z 446.5.
-
-
Data Analysis: Correlate the peaks in the chromatogram with their corresponding mass spectra. Propose structures for impurities based on their molecular weights and knowledge of potential side reactions in the synthesis of Fmoc-Asp(OBzl)-OH.
Common Impurities in Fmoc-Asp(OBzl)-OH
Understanding the potential impurities is crucial for developing appropriate analytical methods. Common impurities can include:
-
D-enantiomer: The undesired stereoisomer, which can arise from the starting materials or during the synthesis process.
-
Free Asp(OBzl)-OH: Resulting from incomplete Fmoc protection.
-
Fmoc-OH and other Fmoc-related impurities: By-products from the Fmoc protection step or degradation of the Fmoc group.
-
Dipeptides: Such as Fmoc-Asp(OBzl)-Asp(OBzl)-OH, formed during the synthesis.
-
Aspartimide-related impurities: While more common during peptide synthesis when the Fmoc group is cleaved, these can potentially form under certain conditions.
Visualizing Analytical Workflows
The selection and sequence of analytical techniques can be visualized as a logical workflow to ensure a thorough purity assessment.
Caption: Logical workflow for the comprehensive purity assessment of Fmoc-Asp(OBzl)-OH.
The relationship between the different analytical techniques and the information they provide can be further illustrated.
Caption: Relationship between analytical techniques and the purity information they provide.
References
Navigating the Analytical Challenges of Asp(OBzl)-Containing Peptides: A Comparative Guide
The synthesis and analysis of peptides containing the Asp(OBzl) (aspartic acid β-benzyl ester) residue present significant challenges for researchers and drug development professionals. The lability of the benzyl ester protecting group under standard peptide synthesis and analysis conditions can lead to a variety of side products, complicating purification and compromising the integrity of the final peptide. This guide provides a comparative analysis of HPLC and mass spectrometry techniques for Asp(OBzl)-containing peptides, offers insights into alternative protective group strategies, and presents detailed experimental protocols.
The Challenge of Aspartimide Formation
The primary issue with Asp(OBzl) is its propensity to form aspartimide intermediates, particularly during the base-catalyzed removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group in solid-phase peptide synthesis (SPPS).[1][2] This cyclic imide is susceptible to nucleophilic attack, leading to a mixture of desired α-aspartyl peptides and undesired β-aspartyl peptides, as well as racemization at the α-carbon of the aspartic acid residue.[1][3] These side products are often difficult to separate from the target peptide due to their similar masses and chromatographic behavior, presenting a significant analytical challenge.[3]
The sequence of the peptide plays a crucial role in the rate of aspartimide formation, with Asp-Gly, Asp-Ala, and Asp-Ser sequences being particularly susceptible.
Alternative Protecting Groups for Aspartic Acid
To mitigate the issues associated with Asp(OBzl), several alternative protecting groups have been developed. These alternatives aim to be more stable under the conditions of Fmoc-SPPS while still allowing for efficient removal during the final cleavage from the resin.
| Protecting Group | Advantages | Disadvantages | Key Considerations |
| Asp(OtBu) (tert-butyl ester) | Commonly used and relatively inexpensive. | Still susceptible to aspartimide formation, though generally less so than Asp(OBzl). | The steric bulk of the tert-butyl group offers some protection against cyclization. |
| Asp(OMpe) (3-methylpent-3-yl ester) | Increased steric hindrance compared to OtBu, leading to reduced aspartimide formation. | Higher cost and potentially slower coupling kinetics. | A good alternative for particularly problematic sequences. |
| Asp(OBno) (2-naphthylmethyl ester) | Significantly reduces aspartimide formation to almost undetectable levels in many cases. | Higher cost compared to standard protecting groups. | Offers a robust solution for the synthesis of complex Asp-containing peptides. |
| Cyanosulfurylides | Masks the carboxylic acid with a stable C-C bond, completely preventing aspartimide formation. | Requires a specific deprotection step using electrophilic halogenating agents. | A novel approach that offers excellent stability and improved peptide solubility. |
| Backbone Protection (e.g., Dmb) | Protection of the backbone amide nitrogen prevents the initial cyclization step. | Can lead to reduced coupling efficiency of the preceding amino acid. | Often used for highly susceptible sequences like Asp-Gly. |
Experimental Protocols
HPLC Analysis of Aspartyl Peptides
High-performance liquid chromatography (HPLC) is the primary method for assessing the purity of synthetic peptides and separating isomeric impurities.
Method 1: Reversed-Phase HPLC with TFA
This is a standard method for peptide analysis, providing excellent peak shape.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
Method 2: Reversed-Phase HPLC with Formic Acid for MS Compatibility
Formic acid is a preferred mobile phase modifier for subsequent mass spectrometry analysis as it is less ion-suppressive than TFA.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Formic Acid (FA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) FA in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm, followed by online electrospray ionization mass spectrometry (ESI-MS).
Mass Spectrometry Analysis
Mass spectrometry is essential for confirming the molecular weight of the target peptide and identifying impurities.
-
Ionization Source: Electrospray Ionization (ESI) is typically used for peptides.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap analyzers provide high resolution and mass accuracy to distinguish between closely related species.
-
Fragmentation: Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and pinpoint the location of modifications, such as the formation of β-aspartyl linkages.
Visualizing the Chemistry and Workflows
dot
Caption: Aspartimide formation pathway from Asp(OBzl)-containing peptides.
dot
Caption: General workflow for HPLC and MS analysis of synthetic peptides.
Conclusion
The analysis of Asp(OBzl)-containing peptides requires careful consideration of the potential for aspartimide formation. While HPLC and high-resolution mass spectrometry are powerful tools for identifying and characterizing these and other impurities, the most effective strategy is to prevent their formation in the first place. The use of alternative, more stable protecting groups for aspartic acid, such as Asp(OBno) or the novel cyanosulfurylides, can significantly improve the purity and yield of the final peptide product, streamlining the subsequent analytical and purification processes. For researchers working with Asp-containing peptides, a thorough understanding of these potential side reactions and the available preventative measures is crucial for success.
References
A Comparative Guide to the Performance of Fmoc-Asp(OBzl)-OH on Different Resin Types
For researchers, scientists, and professionals in drug development, the selection of a solid support is a critical parameter in solid-phase peptide synthesis (SPPS). The choice of resin significantly influences key performance indicators such as loading and coupling efficiency, the extent of side reactions like racemization and aspartimide formation, and the final cleavage yield. This guide provides an objective comparison of the performance of Fmoc-Asp(OBzl)-OH on three commonly used resin types: Wang resin, Rink Amide resin, and 2-Chlorotrityl chloride (2-CTC) resin.
Executive Summary
The performance of Fmoc-Asp(OBzl)-OH is intrinsically linked to the properties of the solid support. While Wang resin is a cost-effective choice for generating C-terminal carboxylic acids, it can be susceptible to racemization during amino acid loading. Rink Amide resin is the standard for producing C-terminal amides, though care must be taken to mitigate aspartimide formation, a common side reaction with aspartic acid residues. The 2-Chlorotrityl chloride resin offers a versatile and high-performance option, minimizing racemization and allowing for the synthesis of fully protected peptide fragments under mild cleavage conditions.
Data Presentation: Performance Comparison
The following table summarizes the expected performance of Fmoc-Asp(OBzl)-OH on Wang, Rink Amide, and 2-CTC resins based on established principles and data from the literature. It is important to note that actual results can vary depending on the specific peptide sequence, coupling reagents, and reaction conditions.
| Performance Indicator | Wang Resin | Rink Amide Resin | 2-Chlorotrityl Chloride (2-CTC) Resin |
| Typical Loading Efficiency | 0.4 - 0.8 mmol/g | 0.4 - 0.7 mmol/g | 0.8 - 1.5 mmol/g |
| Coupling Efficiency | Good to High | Good to High | Excellent |
| Risk of Racemization | Moderate to High (during loading) | Low (amide linkage) | Very Low |
| Risk of Aspartimide Formation | Moderate | High | Low to Moderate |
| Cleavage Conditions | Harsh (e.g., 95% TFA) | Harsh (e.g., 95% TFA) | Mild (e.g., 1% TFA in DCM) or Harsh |
| Typical Cleavage Yield | Good | Good | Excellent |
| C-Terminal Functionality | Carboxylic Acid | Amide | Carboxylic Acid (or protected fragment) |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific peptide sequences.
Resin Loading Protocols
1. Loading of Fmoc-Asp(OBzl)-OH onto Wang Resin
-
Reagents: Wang resin, Fmoc-Asp(OBzl)-OH (2-4 eq.), DIC (2-4 eq.), HOBt (2-4 eq.), DMAP (0.1 eq.), DMF, DCM.
-
Procedure:
-
Swell the Wang resin in a 9:1 (v/v) mixture of DCM and DMF (approximately 15 mL per gram of resin) for 1-2 hours.
-
In a separate flask, dissolve Fmoc-Asp(OBzl)-OH, HOBt, and a catalytic amount of DMAP in a minimal amount of DMF.
-
Add the amino acid solution to the swollen resin.
-
Add DIC to the mixture and agitate at room temperature for 4-12 hours.
-
After the reaction, filter the resin and wash it sequentially with DMF, DCM, and methanol.
-
Cap any unreacted hydroxyl groups using a solution of acetic anhydride and pyridine in DMF.
-
Wash the resin again with DMF, DCM, and methanol, and dry under vacuum.
-
2. Loading of Fmoc-Asp(OBzl)-OH onto 2-Chlorotrityl Chloride (2-CTC) Resin
-
Reagents: 2-CTC resin, Fmoc-Asp(OBzl)-OH (1.5-2 eq.), DIPEA (3-4 eq.), DCM, Methanol.
-
Procedure:
-
Swell the 2-CTC resin in DCM (approximately 10 mL per gram of resin) for 30 minutes.
-
In a separate flask, dissolve Fmoc-Asp(OBzl)-OH and DIPEA in DCM.
-
Add the amino acid solution to the swollen resin and agitate at room temperature for 1-2 hours.[1]
-
To cap any unreacted chlorotrityl groups, add methanol to the reaction mixture and continue agitation for 30 minutes.
-
Filter the resin and wash it sequentially with DCM, DMF, and methanol.
-
Dry the resin under vacuum.
-
Peptide Chain Elongation (Coupling)
-
Reagents: Fmoc-deprotected peptide-resin, Fmoc-amino acid (3-5 eq.), Coupling reagent (e.g., HBTU, HATU; 3-5 eq.), Base (e.g., DIPEA, NMM; 6-10 eq.), DMF.
-
Procedure:
-
Swell the peptide-resin in DMF.
-
Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the Fmoc-amino acid with the coupling reagent and base in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
After complete coupling, wash the resin with DMF to prepare for the next cycle.
-
Peptide Cleavage Protocols
1. Cleavage from Wang and Rink Amide Resins
-
Reagents: Peptide-resin, Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O), Cold diethyl ether.
-
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold ether.
-
2. Mild Cleavage from 2-CTC Resin (for protected fragments)
-
Reagents: Peptide-resin, Cleavage cocktail (e.g., 1% TFA in DCM), Pyridine in methanol (for neutralization).
-
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the mild cleavage cocktail to the resin and agitate for 1-2 hours.
-
Filter the resin and collect the filtrate.
-
Neutralize the filtrate with a solution of pyridine in methanol.
-
Evaporate the solvent to obtain the protected peptide fragment.
-
Mandatory Visualizations
Experimental Workflow for Solid-Phase Peptide Synthesis
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Logical Relationship of Factors Affecting Aspartimide Formation
Caption: Factors influencing the formation of aspartimide during SPPS.
Signaling Pathways of Aspartic Acid-Containing Peptides
Peptides containing acidic amino acid residues, such as aspartic acid, play crucial roles in various biological signaling pathways. D-aspartate, for instance, has been identified as a signaling molecule in the nervous and neuroendocrine systems.[2] Furthermore, dipeptides containing acidic amino acid residues have been shown to inhibit degranulation in mast cells by downregulating the phosphorylation of PI3K and Akt, key components of intracellular signaling cascades. This highlights the importance of synthesizing well-defined aspartic acid-containing peptides for studying these pathways and for the development of novel therapeutics.
Caption: Simplified signaling pathway showing the inhibitory effect of an acidic amino acid-containing peptide on degranulation.
Conclusion
The choice of resin for the incorporation of Fmoc-Asp(OBzl)-OH has significant implications for the success of solid-phase peptide synthesis. For applications requiring a C-terminal carboxylic acid with minimal risk of racemization during loading, 2-CTC resin is a superior choice. Wang resin presents a more economical alternative, albeit with a higher risk of epimerization. For the synthesis of C-terminal amides, Rink Amide resin is the established standard, but careful optimization of deprotection and coupling steps is necessary to minimize aspartimide formation. By understanding the interplay between the amino acid derivative and the resin support, researchers can make informed decisions to optimize their synthetic strategies and achieve higher yields of pure target peptides for their research and drug development endeavors.
References
Stability of the O-Benzyl (OBzl) Protecting Group Under Various SPPS Conditions: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the judicious selection of protecting groups is paramount to achieving high-yield, high-purity peptides. The O-benzyl (OBzl) ether is a classical and widely utilized protecting group for the hydroxyl functionalities of serine, threonine, and tyrosine, as well as the carboxyl groups of aspartic and glutamic acid. Its stability profile, particularly in the context of different SPPS strategies, dictates its suitability and application. This guide provides an objective comparison of the OBzl group's performance under various SPPS conditions, supported by available data and detailed experimental methodologies.
The stability of the OBzl group is primarily dependent on the acid strength used during the deprotection and cleavage steps of SPPS. It is a cornerstone of the Boc/Bzl protection strategy but sees limited use in the Fmoc/tBu approach due to a lack of orthogonality.
Comparative Stability of Side-Chain Protecting Groups
The choice of protecting group strategy in SPPS dictates the conditions to which the side-chain protecting groups are exposed. The OBzl group's stability is a key consideration in this context.
| Protecting Group Strategy | Nα-Protection | Side-Chain Protection | Nα-Deprotection Reagent | Final Cleavage Reagent | OBzl Group Stability during Nα-Deprotection |
| Boc/Bzl | Boc (tert-butyloxycarbonyl) | OBzl , Z, etc. | 25-50% TFA in DCM | HF, TFMSA | Generally Stable |
| Fmoc/tBu | Fmoc (9-fluorenylmethoxycarbonyl) | tBu, Trt, etc. | 20-50% Piperidine in DMF | High % TFA in DCM with scavengers | Not Applicable (Not Used) |
Table 1: Overview of OBzl Group Stability in Common SPPS Strategies. In the Boc/Bzl strategy, the OBzl group is designed to be stable to the repetitive treatments with moderate acids like trifluoroacetic acid (TFA) used for the removal of the temporary Nα-Boc group.[1][2] Complete cleavage of the OBzl group requires much stronger acids such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which are used in the final step to release the peptide from the resin and remove all permanent protecting groups.[2][3] In the Fmoc/tBu strategy, the final cleavage is performed with a high concentration of TFA, a condition under which the OBzl group is labile, thus it is not considered an orthogonal protecting group in this scheme.[4]
While generally considered stable to TFA in the Boc/Bzl strategy, some studies have indicated that the OBzl group can be partially labile, especially with prolonged or repeated exposure to TFA solutions. This can lead to premature deprotection and the formation of side products.
Quantitative Stability Data
Obtaining precise, universally applicable quantitative data on the stability of the OBzl group is challenging as it is highly dependent on the specific peptide sequence, the resin used, and the exact conditions of the SPPS cycles. However, based on available literature, a qualitative and semi-quantitative comparison can be made.
| Protecting Group | Typical Deprotection Condition | Relative Acid Lability | Common Scavengers for Cleavage |
| O-Benzyl (OBzl) | HF, TFMSA | Low (High Acid Resistance) | Anisole, p-cresol |
| tert-Butyl (tBu) | >90% TFA | High (Low Acid Resistance) | Triisopropylsilane (TIS), Water, EDT |
| Trityl (Trt) | 1-5% TFA in DCM | Very High (Very Low Acid Resistance) | TIS, Water |
Table 2: Comparative Acid Lability of Common Hydroxyl/Carboxyl Protecting Groups. The OBzl group exhibits significantly higher stability towards acidic cleavage compared to the tBu and Trt groups. The tBu group is readily cleaved by high concentrations of TFA, making it the standard for side-chain protection in Fmoc/tBu SPPS. The Trt group is even more acid-labile and can be removed with very dilute acid, offering a higher degree of orthogonality when needed.
Potential Side Reactions Involving the OBzl Group
Under strong acidic conditions used for cleavage, the released benzyl cation is a reactive electrophile that can lead to side reactions if not effectively scavenged.
-
Alkylation of Sensitive Residues: Tryptophan and methionine residues are particularly susceptible to alkylation by benzyl cations.
-
O- to C-Migration: In the case of O-benzyl tyrosine, an acid-catalyzed migration of the benzyl group from the hydroxyl group to the aromatic ring of the tyrosine side chain can occur.
-
Transesterification: In the presence of alcohols and a catalytic amount of base, transesterification of benzyl esters can occur.
To mitigate these side reactions, scavengers are added to the cleavage cocktail to trap the reactive carbocations. Common scavengers for OBzl group cleavage include anisole and p-cresol.
Experimental Protocols
To evaluate the stability of the OBzl group under specific SPPS conditions, a controlled experiment can be designed as follows:
Protocol 1: Evaluation of OBzl Group Stability to TFA Treatment
-
Peptide Synthesis: Synthesize a short model peptide (e.g., Ac-Ser(OBzl)-NH2) on a suitable resin (e.g., MBHA resin for Boc chemistry).
-
TFA Treatment: Divide the resin-bound peptide into several aliquots. Treat each aliquot with a different TFA "cleavage" cocktail for a specified time. For example:
-
50% TFA in DCM for 30 min, 1h, 2h, 4h.
-
95% TFA, 2.5% TIS, 2.5% H2O for 15 min, 30 min, 1h, 2h.
-
-
Cleavage and Deprotection: After the specified treatment time, cleave the peptide from the resin and remove all protecting groups using a standard strong acid protocol (e.g., HF/anisole).
-
Analysis: Analyze the crude peptide from each aliquot by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS).
-
HPLC Analysis: Quantify the percentage of the desired peptide versus any side products (e.g., debenzylated peptide). The peak area percentage will give a quantitative measure of the OBzl group's lability under each condition.
-
Mass Spectrometry: Identify the masses of the main product and any impurities to confirm their identities.
-
Protocol 2: Comparative Stability Analysis
To compare the stability of the OBzl group with other protecting groups like OtBu, synthesize analogous model peptides (e.g., Ac-Ser(OBzl)-NH2 and Ac-Ser(tBu)-NH2) and subject them to the same set of acidic treatment conditions as described in Protocol 1. A direct comparison of the percentage of intact protected peptide versus deprotected peptide will provide a clear indication of their relative stabilities.
Visualizing SPPS Workflows and Chemical Logic
Conclusion
The O-benzyl protecting group remains a valuable tool in solid-phase peptide synthesis, particularly within the Boc/Bzl strategy. Its high stability to moderately acidic conditions ensures the integrity of the protected side chains during the iterative Nα-deprotection steps. However, researchers must be aware of its potential lability with prolonged acid exposure and the necessity of using appropriate scavengers during the final strong-acid cleavage to prevent unwanted side reactions. For applications requiring milder final cleavage conditions, alternative protecting groups with higher acid sensitivity, such as tert-butyl or trityl ethers, are more suitable. The experimental protocols outlined provide a framework for the systematic evaluation of OBzl group stability, enabling the optimization of SPPS protocols for the synthesis of complex and sensitive peptides.
References
Spectroscopic Analysis of Fmoc-Asp(OBzl)-OH and Alternative Protected Derivatives: A Comparative Guide
For researchers engaged in peptide synthesis and drug development, the selection of appropriately protected amino acid building blocks is a critical step. The choice of protecting group can significantly impact coupling efficiency, solubility, and the final deprotection strategy. This guide provides a comparative analysis of the spectroscopic data for Fmoc-Asp(OBzl)-OH and two common alternatives: Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OAll)-OH.
While complete, directly comparable datasets for all spectroscopic techniques are not consistently available in the public domain, this guide compiles the most reliable data found and presents it in a structured format. This information, coupled with detailed experimental protocols, aims to assist researchers in the identification and quality assessment of these crucial reagents.
Spectroscopic Data Comparison
The following tables summarize the available ¹H NMR, ¹³C NMR, and IR spectroscopic data for Fmoc-Asp(OBzl)-OH, Fmoc-Asp(OtBu)-OH, and Fmoc-Asp(OAll)-OH. Please note that where specific peak data was not available, this is indicated.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Fmoc Protons | Benzyl/Allyl/t-Butyl Protons | Aspartic Acid Backbone |
| Fmoc-Asp(OBzl)-OH | ~7.8-7.3 (m, 8H, Ar-H), ~4.4-4.2 (m, 3H, Fmoc CH, CH₂) | ~7.3 (m, 5H, Ar-H), ~5.1 (s, 2H, CH₂) | ~4.7 (m, 1H, α-CH), ~3.0-2.8 (m, 2H, β-CH₂) |
| Fmoc-Asp(OtBu)-OH | ~7.77 (d, 2H), ~7.59 (d, 2H), ~7.40 (t, 2H), ~7.31 (t, 2H), ~4.39 (d, 2H), ~4.22 (t, 1H) | 1.44 (s, 9H) | ~4.5 (m, 1H, α-CH), ~2.8 (m, 2H, β-CH₂) |
| Fmoc-Asp(OAll)-OH | Data not readily available | ~5.9 (m, 1H, CH=), ~5.3 (m, 2H, =CH₂), ~4.6 (d, 2H, OCH₂) | Data not readily available |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Fmoc Group | Benzyl/Allyl/t-Butyl Group | Aspartic Acid Backbone |
| Fmoc-Asp(OBzl)-OH | ~156.1 (C=O), ~143.9, ~141.3, ~127.7, ~127.1, ~125.1, ~120.0 (Ar-C), ~67.3 (CH₂), ~47.2 (CH) | ~135.6, ~128.5, ~128.2, ~128.1 (Ar-C), ~66.5 (CH₂) | ~171.9 (C=O), ~171.0 (C=O), ~50.2 (α-C), ~36.8 (β-C) |
| Fmoc-Asp(OtBu)-OH | ~156.0 (C=O), ~144.0, ~141.3, ~127.7, ~127.0, ~125.2, ~120.0 (Ar-C), ~67.1 (CH₂), ~47.3 (CH) | ~81.8 (C), ~28.0 (CH₃) | ~171.2 (C=O), ~170.3 (C=O), ~50.6 (α-C), ~37.8 (β-C) |
| Fmoc-Asp(OAll)-OH | Data not readily available | ~131.8 (CH=), ~118.9 (=CH₂), ~66.0 (OCH₂) | Data not readily available |
Table 3: IR Spectroscopic Data (Wavenumber in cm⁻¹)
| Compound | Key Functional Group Stretches |
| Fmoc-Asp(OBzl)-OH | ~3300 (O-H, acid), ~3050 (C-H, aromatic), ~1735 (C=O, ester), ~1700 (C=O, acid), ~1530 (N-H bend) |
| Fmoc-Asp(OtBu)-OH | ~3300 (O-H, acid), ~2980 (C-H, alkyl), ~1740 (C=O, ester), ~1710 (C=O, acid), ~1520 (N-H bend)[1] |
| Fmoc-Asp(OAll)-OH | ~3300 (O-H, acid), ~3080 (C-H, alkene), ~1735 (C=O, ester), ~1705 (C=O, acid), ~1645 (C=C, alkene), ~1530 (N-H bend)[2] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh 5-10 mg of the Fmoc-protected amino acid.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters for ¹H and ¹³C NMR. For ¹H NMR, a spectral width of 12-16 ppm and a sufficient number of scans (e.g., 16-64) are typically used. For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) and a larger number of scans are required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Acquisition and Processing:
-
Acquire the Free Induction Decay (FID) for both ¹H and ¹³C experiments.
-
Process the FID using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty ATR crystal before analyzing the sample.
-
-
Data Acquisition and Processing:
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Visualization of Protecting Group Comparison
The choice of a side-chain protecting group for aspartic acid is a critical decision in peptide synthesis, influencing both the synthesis strategy and the deprotection conditions. The following diagram illustrates the logical relationship in comparing the Benzyl (Bzl), tert-Butyl (tBu), and Allyl (All) protecting groups for Fmoc-Asp-OH.
Caption: A diagram illustrating the key comparison points for different side-chain protecting groups of Fmoc-Asp-OH.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Fmoc-Asp(OBzl)-OH
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of Fmoc-Asp(OBzl)-OH, a protected amino acid commonly utilized in peptide synthesis. Adherence to these protocols is crucial for maintaining a safe research environment and complying with institutional and regulatory standards.
While specific regulations may vary by institution and location, the following procedures are based on general best practices for chemical waste management.[1]
I. Hazard Assessment and Personal Protective Equipment (PPE)
Although Fmoc-protected amino acids like Fmoc-Asp(OBzl)-OH are generally not classified as hazardous substances, it is imperative to handle them with care to minimize exposure.[1] A thorough risk assessment should be conducted before initiating any disposal procedures.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from dust particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the chemical.[1] |
| Respiratory Protection | Not generally required under normal use. A dust mask (e.g., N95) may be used if generating dust.[2] | Protects the respiratory system from airborne particles. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
II. Quantitative Data Summary
For quick reference, the following table summarizes essential quantitative and safety data for Fmoc-Asp(OBzl)-OH.
| Property | Value |
| Molecular Formula | C₂₆H₂₃NO₆ |
| Molecular Weight | 445.46 g/mol |
| Melting Point | 120-130 °C |
| Storage Temperature | 2-8°C |
| Appearance | White to light yellow crystalline powder |
| Solubility | Soluble in methanol |
III. Step-by-Step Disposal Protocol for Unused or Waste Fmoc-Asp(OBzl)-OH
Solid Fmoc-Asp(OBzl)-OH waste should be disposed of as chemical waste and must not be mixed with general laboratory trash or poured down the drain.
Experimental Protocol for Solid Waste Disposal:
-
Container Selection:
-
Use a designated and clearly labeled hazardous waste container. The container should be made of a compatible material that will not react with the chemical.
-
Whenever possible, dispose of the solid reagent in its original manufacturer's container.
-
-
Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The label should include the full chemical name: "Fmoc-Asp(OBzl)-OH". Do not use abbreviations.
-
Include the date of accumulation and the primary hazard (e.g., "Chemical Waste for Incineration").
-
-
Waste Collection:
-
Carefully transfer the solid Fmoc-Asp(OBzl)-OH into the labeled waste container using a spatula or other appropriate tool.
-
Avoid generating dust during the transfer. If necessary, perform this task in a chemical fume hood.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is away from drains and incompatible materials.
-
Keep the container securely closed when not in use.
-
-
Final Disposal:
-
Arrange for pickup and disposal by a licensed chemical waste disposal company.
-
Follow your institution's specific procedures for requesting a waste pickup and provide all necessary documentation.
-
IV. Disposal of Contaminated Materials
Any materials that come into contact with Fmoc-Asp(OBzl)-OH, such as gloves, weighing paper, and empty product containers, are considered contaminated waste and must be disposed of accordingly.
Procedure for Contaminated Materials:
-
Solid Items (gloves, weighing paper, etc.): Place these items in the same designated hazardous waste container as the solid chemical waste.
-
Empty Containers: The original product container, once empty, should be disposed of as unused product. This typically means placing it in the solid chemical waste stream. If institutional policy allows, triple-rinse the empty container with a suitable solvent (e.g., methanol). Collect the rinsate as hazardous liquid waste. After air drying, the container may be disposed of in regular trash, though puncturing it to prevent reuse is recommended.
V. Spill and Decontamination Procedures
In the event of a spill, follow these steps:
-
Containment: Isolate the spill area.
-
Cleanup:
-
For solid spills, carefully sweep up the material and place it in the designated hazardous waste container.
-
For solutions containing the chemical, use an absorbent material to contain and collect the spill.
-
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.
-
Personal Hygiene: Wash hands thoroughly after the cleanup is complete.
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Fmoc-Asp(OBzl)-OH and associated materials.
Caption: Disposal workflow for Fmoc-Asp(OBzl)-OH and associated waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
